molecular formula C10H18ClNO2 B136478 Tert-butyl 4-chloropiperidine-1-carboxylate CAS No. 154874-94-9

Tert-butyl 4-chloropiperidine-1-carboxylate

Cat. No.: B136478
CAS No.: 154874-94-9
M. Wt: 219.71 g/mol
InChI Key: NZZWXABIGMMKQL-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloropiperidine-1-carboxylate (CAS 154874-94-9) is a valuable nitrogen-containing building block extensively used in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C₁₀H₁₈ClNO₂ and a molecular weight of 219.71 g/mol, serves as a versatile intermediate for the introduction of the 4-chloropiperidine moiety . Its primary value lies in its role as a protected precursor; the tert-butoxycarbonyl (Boc) group safeguards the amine functionality during synthetic sequences and can be readily removed under acidic conditions to generate the secondary amine, a common pharmacophore in active molecules . Researchers utilize this chemical in the synthesis of a diverse range of biologically active compounds, including antifungal agents, antibiotics, and anti-inflammatory drugs . It also finds application in the development of pharmaceuticals such as anticonvulsants and antihypertensives, and in the production of more complex chemical entities like dyes, pigments, polymers, and plastics . The compound is characterized by specific physical properties, including a predicted boiling point of 289.7°C at 760 mmHg and a density of 1.111 g/cm³ . It is typically supplied as a colorless to light yellow liquid or solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a handling precaution, this material is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl 4-chloropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZWXABIGMMKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456629
Record name tert-Butyl 4-chloropiperidine-1-carboxylate
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Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154874-94-9
Record name tert-Butyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-piperidine-1-carboxylic acid tert-butyl ester
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Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl 4-chloropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-chloropiperidine-1-carboxylate, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of a chlorine atom at the 4-position, along with the protective tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Understanding its physical properties is fundamental for its effective use in reaction design, process scale-up, purification, and formulation.

This technical guide provides a concise overview of the known physical properties of this compound (CAS No: 154874-94-9). It includes a summary of its physicochemical data and detailed, standardized protocols for the experimental determination of key physical characteristics.

Core Physical and Chemical Properties

The physical properties of a compound dictate its behavior in various laboratory and industrial settings. While extensive experimental data for this specific intermediate is not always publicly documented, the following table summarizes key computed and available data.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 154874-94-9ChemScene[2], PubChem[1]
Molecular Formula C₁₀H₁₈ClNO₂ChemScene[2], PubChem[1]
Molecular Weight 219.71 g/mol ChemScene[2], PubChem[1]
Appearance SolidSigma-Aldrich
LogP (calculated) 2.6247ChemScene[2]
Topological Polar Surface Area (TPSA) 29.54 ŲChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Hydrogen Bond Donors 0ChemScene[2]
Storage Temperature 2-8°C (Refrigerated)BLD Pharm[3]

Note: Experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. The data presented are primarily from computational models.

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory methods for determining the principal physical properties of a solid compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube). The apparatus is heated at a controlled, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Density Determination

Density is the mass of a substance per unit of volume. For a solid, this can be determined using the liquid displacement method.

Methodology: Liquid Displacement

  • Mass Measurement: An analytical balance is used to accurately measure the mass (m) of a sample of this compound.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent). The initial volume (V₁) is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

  • Final Volume: The new volume (V₂) of the liquid is recorded. The volume of the solid is calculated as V = V₂ - V₁.

  • Calculation: The density (ρ) is calculated using the formula: ρ = m/V.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

  • Preparation: A series of vials is prepared, each containing a known volume of a selected solvent (e.g., water, ethanol, dichloromethane, acetone).

  • Addition of Solute: A pre-weighed amount of this compound is added to each vial. The vials are sealed to prevent solvent evaporation.

  • Equilibration: The vials are agitated (e.g., on a shaker or stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the solution.

  • Analysis: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy after creating a calibration curve).

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Workflow Visualization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel chemical intermediate like this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_ID Structural Identification (NMR, MS) Purification->Structure_ID Purity Purity Assessment (e.g., HPLC, GC) Structure_ID->Purity MeltingPoint Melting Point Analysis Data_Compilation Compile Data in Table MeltingPoint->Data_Compilation BoilingPoint Boiling Point (if liquid) BoilingPoint->Data_Compilation Density Density Measurement Density->Data_Compilation Solubility Solubility Profiling Solubility->Data_Compilation Purity->MeltingPoint Purity->BoilingPoint Purity->Density Purity->Solubility Protocol_Doc Document Experimental Protocols Data_Compilation->Protocol_Doc Final_Report Generate Technical Report Protocol_Doc->Final_Report

Caption: Workflow for Chemical Intermediate Characterization.

References

N-Boc-4-chloropiperidine chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-chloropiperidine is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a chlorine atom, makes it an ideal intermediate for the synthesis of complex molecular architectures. The Boc group provides stability and allows for controlled, regioselective reactions, while the chloro-substituent serves as a good leaving group for various nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with experimental protocols.

Chemical Structure and Identification

  • IUPAC Name: tert-butyl 4-chloropiperidine-1-carboxylate[1]

  • CAS Number: 154874-94-9[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₈ClNO₂[1][2][3][4]

  • SMILES: CC(C)(C)OC(=O)N1CCC(Cl)CC1[1]

Chemical Structure:

Physicochemical Properties

The quantitative data for N-Boc-4-chloropiperidine are summarized in the table below, providing a clear reference for experimental planning and execution.

PropertyValueSource
Molecular Weight 219.71 g/mol [1][2][3]
Appearance White Crystalline Powder[1][3]
Purity ≥ 95%[2]
Boiling Point (Predicted) 289.7 ± 33.0 °C[3]
Density (Predicted) 1.11 ± 0.1 g/cm³[3]
pKa (Predicted) -2.77 ± 0.40[3]
Storage Conditions Store at 0-8°C[2][3]

Synthesis and Logical Workflow

N-Boc-4-chloropiperidine is a key intermediate that can be derived from related piperidine structures. Its utility lies in its ability to be transformed into various other functionalized piperidines, which are core components of many pharmaceutical agents. The following diagram illustrates a common synthetic logic and workflow involving the N-Boc-piperidine scaffold.

G cluster_0 Precursor Functionalization cluster_1 Derivatization Pathways cluster_2 Final Step A N-Boc-4-hydroxypiperidine B N-Boc-4-piperidone (Ketone) A->B Oxidation (e.g., DMP, Swern) C N-Boc-4-chloropiperidine A->C Chlorination (e.g., SOCl₂) E Reductive Amination (e.g., with R-NH₂) B->E Imine Formation & Reduction (e.g., STAB) D Nucleophilic Substitution (e.g., with R-NH₂) C->D SN2 Reaction F 4-Substituted N-Boc-piperidine D->F E->F G Boc Deprotection (Acidic Conditions) F->G Acid Treatment (e.g., TFA, HCl) H Functionalized Piperidine Core (Active Pharmaceutical Ingredient Scaffold) G->H

Caption: Synthetic workflow for the derivatization of the N-Boc-piperidine scaffold.

Applications in Drug Development

N-Boc-4-chloropiperidine is a valuable reagent for introducing the piperidine moiety, a privileged scaffold in medicinal chemistry due to its prevalence in approved drugs and its ability to confer favorable pharmacokinetic properties.

  • Synthetic Intermediate: It serves as a precursor for synthesizing more complex piperidine derivatives. The chlorine atom can be displaced by a wide range of nucleophiles (amines, thiols, alkoxides) to build diverse molecular libraries for drug screening.

  • Neurological Disorders: The piperidine core is central to many agents targeting the central nervous system (CNS).[2] This intermediate is used in the development of novel therapeutics for conditions such as schizophrenia, depression, and pain.[6]

  • Agrochemicals: The compound is also a building block in the synthesis of modern pesticides and herbicides, contributing to the creation of safer and more effective crop protection agents.[2]

Experimental Protocols

While direct synthesis of N-Boc-4-chloropiperidine is typically achieved through chlorination of N-Boc-4-hydroxypiperidine, its primary value is as a substrate for further reactions. The following protocols detail key transformations of analogous N-Boc-piperidine intermediates, which are central to the workflows of drug development professionals.

This transformation yields the corresponding ketone, N-Boc-4-piperidone, a versatile intermediate for reactions like reductive amination. The Dess-Martin Periodinane (DMP) oxidation is a mild and effective method.[7]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.1 - 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until all solids dissolve.[7]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-piperidone.[7]

  • If necessary, purify the product by flash column chromatography on silica gel.

This protocol describes the synthesis of a 4-amino-piperidine derivative from N-Boc-4-piperidone, a common pathway in the synthesis of many active pharmaceutical ingredients, including analogs of fentanyl.[8]

Materials:

  • N-Boc-4-piperidone (e.g., from Protocol 1)

  • Aniline (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • 2M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq), the desired amine (e.g., aniline, 1.1 eq), and a catalytic amount of acetic acid in DCM or DCE.[8]

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise while stirring.[8]

  • Allow the reaction to warm to room temperature and stir for 16 hours.[8]

  • Quench the reaction by diluting with 2M aqueous NaOH and stir for 1 hour.[8]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase twice more with DCM.[8]

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate then brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[8]

The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization or to yield the final active compound.[8]

Materials:

  • Boc-protected piperidine derivative

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or DCM.[8]

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents) or a 1:1 mixture of DCM:TFA.[8][9]

  • Stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[8][9]

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by adding 2M aqueous NaOH until the pH is basic (~8-9).[8]

  • Extract the product into an organic solvent like DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine derivative.[8]

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-chloropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-4-chloropiperidine (tert-butyl 4-chloropiperidine-1-carboxylate), a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its utility as a versatile intermediate for introducing the piperidine scaffold into more complex molecules.

Synthetic Routes

Two primary and efficient synthetic strategies are commonly employed for the preparation of 1-Boc-4-chloropiperidine. The choice of route often depends on the availability and cost of the starting materials.

  • Route A: N-Protection of 4-Chloropiperidine: This is a direct and high-yielding approach starting from 4-chloropiperidine, which is typically available as its hydrochloride salt. The free secondary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the hydrochloride.

  • Route B: Chlorination of 1-Boc-4-hydroxypiperidine: This route begins with the more readily available and stable precursor, 1-Boc-4-hydroxypiperidine. The hydroxyl group is chemically converted to a chloro group using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This transformation is a standard procedure for converting secondary alcohols to alkyl chlorides.[1]

Experimental Protocols

The following section details a representative experimental protocol for each synthetic route.

Protocol for Route A: N-Protection of 4-Chloropiperidine Hydrochloride

This procedure is analogous to the synthesis of similar N-Boc protected halo-piperidines.

Materials:

  • 4-Chloropiperidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-chloropiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt. Stir for 20-30 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture, either as a solid or dissolved in a small amount of DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-4-chloropiperidine.

Protocol for Route B: Chlorination of 1-Boc-4-hydroxypiperidine

This protocol employs thionyl chloride, a common and effective reagent for this type of transformation.[1][2]

Materials:

  • 1-Boc-4-hydroxypiperidine

  • Thionyl chloride (SOCl₂)

  • Pyridine or Triethylamine (optional, as base)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottomed flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. A mild exotherm may be observed. A base such as pyridine may be added to scavenge the HCl byproduct.[1]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until completion.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and a saturated solution of sodium bicarbonate to neutralize excess SOCl₂ and HCl.

  • Extract the mixture with DCM (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (silica gel, ethyl acetate/hexane) to obtain pure 1-Boc-4-chloropiperidine.

Data Presentation

Quantitative data for 1-Boc-4-chloropiperidine is summarized below.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 154874-94-9 [3]
Molecular Formula C₁₀H₁₈ClNO₂ [3]
Molecular Weight 219.71 g/mol [3]
Appearance Colorless to white crystalline powder or low melting solid [4][5]
Purity (GC) ≥96.0 % [4][5]

| IUPAC Name | this compound |[3] |

Table 2: Spectroscopic and Characterization Data

Technique Data Reference(s)
¹H NMR Expected chemical shifts (CDCl₃, 400 MHz): δ 4.30-4.45 (m, 1H, -CHCl-), 3.60-3.80 (m, 2H), 3.20-3.40 (m, 2H), 1.95-2.15 (m, 2H), 1.75-1.90 (m, 2H), 1.46 (s, 9H, -C(CH₃)₃). Note: The pattern for the piperidine protons can be complex due to conformational effects. [6] (by analogy)
¹³C NMR Expected chemical shifts (CDCl₃, 101 MHz): δ 154.5 (C=O), 80.0 (-C(CH₃)₃), 58.5 (-CHCl-), 43.5 (2C, -CH₂-N), 34.5 (2C, -CH₂-CH-Cl), 28.4 (3C, -C(CH₃)₃). [6] (by analogy)
Infrared (IR) Conforms to structure. Expected characteristic peaks (cm⁻¹): ~2975 (C-H stretch), ~1695 (C=O, urethane stretch), ~1420, ~1160 (C-O stretch), ~770 (C-Cl stretch). [4][5]

| Mass Spectrometry (MS) | Expected m/z: 220.1 ([M+H]⁺), 242.1 ([M+Na]⁺). The molecular ion will exhibit a characteristic ~3:1 isotopic pattern (M⁺ to M+2⁺) due to the presence of ³⁵Cl and ³⁷Cl. | |

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and subsequent purification processes.

G Synthesis of 1-Boc-4-chloropiperidine cluster_route_a Route A cluster_route_b Route B start_A 4-Chloropiperidine HCl reagent_A (Boc)₂O, Et₃N DCM, 0 °C to RT start_A->reagent_A Boc Protection product_A 1-Boc-4-chloropiperidine reagent_A->product_A start_B 1-Boc-4-hydroxypiperidine reagent_B SOCl₂ DCM, 0 °C to RT start_B->reagent_B Chlorination product_B 1-Boc-4-chloropiperidine reagent_B->product_B

Figure 1: Overview of primary synthetic routes to 1-Boc-4-chloropiperidine.

G Post-Synthesis Purification and Analysis Workflow Crude Crude Reaction Mixture Quench Aqueous Quench (e.g., NaHCO₃) Crude->Quench Extract Solvent Extraction (e.g., DCM) Quench->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product Analysis Characterization (NMR, MS, IR, GC) Product->Analysis

Figure 2: General workflow for product work-up, purification, and analysis.

References

Spectroscopic Analysis of Tert-butyl 4-chloropiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-chloropiperidine-1-carboxylate (CAS No: 154874-94-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible experimental spectra, this document presents a summary of predicted and typical spectroscopic values based on the compound's structure and known data for its constituent functional groups. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Compound Profile

PropertyValue
Chemical Name This compound
Synonyms N-Boc-4-chloropiperidine, 1-Boc-4-chloropiperidine
CAS Number 154874-94-9
Molecular Formula C₁₀H₁₈ClNO₂
Molecular Weight 219.71 g/mol
Structure Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are based on established chemical shift and frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 4.10 - 3.90m1HH-4 (CH-Cl)
~ 3.70 - 3.50m2HH-2e, H-6e (axial protons on piperidine ring)
~ 3.20 - 3.00m2HH-2a, H-6a (equatorial protons on piperidine ring)
~ 2.00 - 1.80m2HH-3e, H-5e (axial protons on piperidine ring)
~ 1.70 - 1.50m2HH-3a, H-5a (equatorial protons on piperidine ring)
1.47s9H-C(CH₃)₃ (Boc group)

Note: The chemical shifts for the piperidine ring protons are expected to be complex due to conformational heterogeneity and spin-spin coupling. The assignments for axial and equatorial protons are estimations.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
~ 154.5C=O (carbamate)
~ 79.5-C (CH₃)₃ (quaternary carbon of Boc)
~ 58.0C-4 (CH-Cl)
~ 43.0C-2, C-6 (piperidine ring)
~ 34.0C-3, C-5 (piperidine ring)
28.4-C(C H₃)₃ (methyl carbons of Boc)
Table 3: Predicted IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
~ 2975, 2860StrongC-H stretching (alkane)
~ 1690StrongC=O stretching (carbamate)
~ 1450MediumC-H bending
~ 1250 - 1000StrongC-N stretching
~ 800 - 600StrongC-Cl stretching
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/z ValueInterpretation
219/221Molecular ion peak (M⁺) and M+2 peak due to ³⁵Cl and ³⁷Cl isotopes
163/165Loss of isobutylene (-56) from the Boc group
118Loss of the Boc group (-101)
57tert-butyl cation, often the base peak

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample in the instrument and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography, and bombarded with high-energy electrons.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis and Purification B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Information (Connectivity, Functional Groups) B->E C->E F Molecular Weight and Elemental Composition D->F G Structure Elucidation and Confirmation E->G F->G

Caption: A flowchart illustrating the logical progression of spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. For definitive characterization, experimental data should be obtained and analyzed.

Solubility of N-Boc-4-chloropiperidine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-Boc-4-chloropiperidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-chloropiperidine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating drug products. This technical guide provides a comprehensive overview of the solubility of N-Boc-4-chloropiperidine. Due to the limited availability of precise quantitative data in public literature, this guide presents a qualitative solubility profile based on the physicochemical properties of the molecule and data for analogous compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility via the gravimetric method is provided, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties of N-Boc-4-chloropiperidine

A foundational understanding of the physicochemical properties of N-Boc-4-chloropiperidine is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₁₀H₁₈ClNO₂
Molecular Weight 219.71 g/mol
Appearance White to off-white crystalline powder
Melting Point Not consistently reported
Boiling Point ~289.7 °C (Predicted)[1]
Density ~1.11 g/cm³ (Predicted)[1]

The presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) group alongside the polar piperidine ring and the chloro-substituent gives N-Boc-4-chloropiperidine a somewhat amphiphilic character, suggesting solubility in a range of solvents with varying polarities.

Qualitative Solubility Profile

While specific quantitative solubility data for N-Boc-4-chloropiperidine is not widely published, a qualitative assessment can be inferred from the behavior of similar piperidine derivatives and the general principles of "like dissolves like". The following table provides an estimated solubility profile in common organic solvents. It is crucial to note that these are predictions and should be experimentally verified for any critical application.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHighThe piperidine nitrogen can act as a hydrogen bond acceptor.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighFavorable dipole-dipole interactions are expected.
Halogenated Dichloromethane (DCM), ChloroformHighGood miscibility is anticipated due to the compound's overall polarity and the presence of a chlorine atom.
Esters Ethyl AcetateModerate to HighGood compatibility is expected.
Aromatic Toluene, BenzeneModerateThe aliphatic and nonpolar Boc group suggests reasonable compatibility.
Nonpolar Hexane, HeptaneLow to ModerateThe bulky, nonpolar Boc group may slightly enhance solubility compared to unsubstituted piperidine, but the overall polarity of the molecule will limit miscibility.
Aqueous WaterLowThe large nonpolar Boc group significantly reduces water solubility.

Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method

For applications requiring precise solubility values, direct experimental measurement is necessary. The gravimetric method, also known as the shake-flask method, is a robust and straightforward technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • N-Boc-4-chloropiperidine

  • Selected organic solvent(s) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringes

  • Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Experimental Procedure
  • Preparation: Add an excess amount of N-Boc-4-chloropiperidine to a vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and dispense a clear filtrate into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used.

  • Final Weighing: Once the solvent has completely evaporated, cool the evaporation dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The solubility can be calculated using the following formulas:

    • Mass of dissolved solute = (Mass of dish with dry solute) - (Mass of empty dish)

    • Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of filtrate in L)

Experimental Workflow Diagram

G cluster_workflow Gravimetric Solubility Determination Workflow prep 1. Preparation Add excess N-Boc-4-chloropiperidine to a vial with a known volume of solvent. equil 2. Equilibration Agitate at constant temperature for 24-48 hours to achieve saturation. prep->equil sep 3. Phase Separation Allow excess solid to sediment. equil->sep filter 4. Filtration Withdraw supernatant and filter through a syringe filter into a pre-weighed dish. sep->filter evap 5. Solvent Evaporation Evaporate the solvent completely in a drying oven or desiccator. filter->evap weigh 6. Final Weighing Weigh the dish with the dry solute to a constant mass. evap->weigh calc 7. Calculation Determine solubility from the mass of the solute and the volume of the filtrate. weigh->calc

Caption: Experimental workflow for determining solubility via the gravimetric method.

Factors Influencing Solubility

Several factors can influence the solubility of N-Boc-4-chloropiperidine and should be considered when designing experiments or processes:

  • Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control the temperature during solubility determination.

  • Solvent Polarity: As indicated in the qualitative profile, the polarity of the solvent plays a significant role. A solvent that can effectively solvate both the polar and nonpolar regions of the molecule will exhibit higher dissolving power.

  • Purity of Solute and Solvent: Impurities in either the N-Boc-4-chloropiperidine or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While readily available quantitative solubility data for N-Boc-4-chloropiperidine is scarce, a qualitative understanding based on its molecular structure provides a useful starting point for solvent selection. For applications demanding precise data, the gravimetric method offers a reliable and accessible experimental protocol. By following the detailed methodology presented in this guide, researchers and drug development professionals can accurately determine the solubility of N-Boc-4-chloropiperidine in various organic solvents, thereby facilitating more efficient and robust process development and formulation design.

References

Stability of tert-butyl 4-chloropiperidine-1-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of tert-butyl 4-chloropiperidine-1-carboxylate under various acidic and basic conditions. Due to its frequent use as a building block in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its stability profile is crucial for process development, formulation, and ensuring the quality of final products. This document details the expected degradation pathways, provides standardized protocols for stability testing, and presents the information in a clear, accessible format for laboratory professionals.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for the strategic placement of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the chloro-substituent at the 4-position serves as a versatile handle for nucleophilic substitution or cross-coupling reactions. However, the inherent reactivity of these functional groups also dictates the compound's stability. The Boc group is notoriously labile to acidic conditions, and while more robust to basic conditions, the molecule is not entirely inert.[1][2][3] This guide will explore the chemical behavior of this compound under forced degradation conditions.

Predicted Stability Profile

While specific kinetic data for the degradation of this compound is not extensively available in public literature, its stability can be reliably predicted based on the well-understood chemistry of its constituent functional groups. The primary points of instability are the acid-labile Boc protecting group and, to a lesser extent, the C-Cl bond and the carbamate linkage under strong basic conditions.

Acidic Conditions

The N-Boc group is readily cleaved under acidic conditions.[4][5] The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This deprotection is a common synthetic step but an undesirable degradation pathway during storage or in certain reaction conditions.[4] The rate of this degradation is dependent on the acid strength and concentration.[6]

Basic Conditions

N-Boc protected amines are generally considered stable to a wide range of basic conditions.[2] However, under strong basic conditions and elevated temperatures, hydrolysis of the carbamate can occur, leading to the formation of 4-chloropiperidine. Additionally, nucleophilic substitution of the chloride or elimination to form an olefin are potential, albeit likely slower, degradation pathways.

Degradation Pathways

The anticipated primary degradation pathways for this compound are illustrated below. Under acidic stress, the principal degradation product is 4-chloropiperidine. Under strong basic or nucleophilic conditions, hydrolysis to 4-chloropiperidine or substitution/elimination products may be observed.

Degradation_Pathways tert-Butyl_4-chloropiperidine-1-carboxylate This compound 4-Chloropiperidine 4-Chloropiperidine tert-Butyl_4-chloropiperidine-1-carboxylate->4-Chloropiperidine Acidic Hydrolysis tert-Butyl_4-chloropiperidine-1-carboxylate->4-Chloropiperidine Basic Hydrolysis 4-Substituted_Piperidine 4-Substituted Piperidine tert-Butyl_4-chloropiperidine-1-carboxylate->4-Substituted_Piperidine Nucleophilic Substitution Tetrahydropyridine_Derivative Tetrahydropyridine Derivative tert-Butyl_4-chloropiperidine-1-carboxylate->Tetrahydropyridine_Derivative Elimination Isobutylene_CO2 Isobutylene + CO2 + H+

Figure 1. Predicted degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[7][8] The following are detailed protocols for subjecting this compound to various stress conditions.

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.

Acidic Hydrolysis
  • Reagents: 0.1 M Hydrochloric Acid (HCl), 1 M HCl.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate both samples at 60°C for 24 hours.

    • After incubation, cool the samples to room temperature and neutralize with an appropriate amount of sodium hydroxide (e.g., 0.1 M NaOH, 1 M NaOH).

    • Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

Basic Hydrolysis
  • Reagents: 0.1 M Sodium Hydroxide (NaOH), 1 M NaOH.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate both samples at 60°C for 24 hours.

    • After incubation, cool the samples to room temperature and neutralize with an appropriate amount of hydrochloric acid (e.g., 0.1 M HCl, 1 M HCl).

    • Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate the sample at room temperature for 24 hours.

    • Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

Thermal Degradation
  • Procedure:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Prepare a 1 mg/mL solution of the compound in acetonitrile and heat at 60°C for 24 hours.

    • After exposure, allow the samples to cool to room temperature.

    • Prepare a solution of the solid sample and dilute both samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

Photolytic Degradation
  • Procedure:

    • Expose a solid sample and a 1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • A control sample should be protected from light.

    • After exposure, prepare a solution of the solid sample and dilute both samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acidic Acidic (0.1M & 1M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acidic->Analysis Basic Basic (0.1M & 1M NaOH, 60°C) Basic->Analysis Oxidative Oxidative (3% H2O2, RT) Oxidative->Analysis Thermal Thermal (80°C solid, 60°C solution) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Stock_Solution Stock Solution of This compound (1 mg/mL) Stock_Solution->Acidic Stock_Solution->Basic Stock_Solution->Oxidative Stock_Solution->Thermal Stock_Solution->Photolytic Data_Evaluation Data Evaluation: - Purity Assessment - Degradant Identification - Mass Balance Analysis->Data_Evaluation

Figure 2. Experimental workflow for forced degradation studies.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.[9][10]

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound and its degradation products.

Summary of Expected Stability Data

The following table summarizes the expected stability of this compound under the described forced degradation conditions.

Stress ConditionExpected StabilityMajor Potential Degradation Product(s)
0.1 M HCl, 60°C Unstable4-Chloropiperidine
1 M HCl, 60°C Highly Unstable4-Chloropiperidine
0.1 M NaOH, 60°C Likely StableMinor degradation to 4-Chloropiperidine may occur
1 M NaOH, 60°C Potentially Unstable4-Chloropiperidine
3% H₂O₂, RT Likely Stable-
Thermal (Solid & Solution) Likely Stable-
Photolytic (ICH Q1B) Likely Stable-

Conclusion

This compound is expected to be highly sensitive to acidic conditions, leading to the cleavage of the N-Boc protecting group. It is predicted to be relatively stable under mild basic, oxidative, thermal, and photolytic stress. The provided experimental protocols and analytical method guidance offer a robust framework for researchers to perform their own stability assessments, ensuring the quality and integrity of this critical synthetic intermediate in drug development. This understanding is paramount for developing robust synthetic processes and stable formulations.

References

In-Depth Technical Guide: The Reactivity of the C-Cl Bond in N-Boc-4-chloropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-chloropiperidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a chlorine atom at the 4-position, offers a versatile platform for the synthesis of a diverse array of complex molecules. The reactivity of the C-Cl bond is central to its utility, enabling the introduction of various functionalities through nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-Cl bond in N-Boc-4-chloropiperidine, complete with experimental protocols and data presented for clarity and practical application.

The Boc protecting group plays a crucial role by deactivating the piperidine nitrogen, preventing its interference in reactions targeting the C-4 position. This allows for selective functionalization at the C-Cl bond. The secondary nature of the C-Cl bond influences the reaction mechanisms, with both SN2 and SN1 pathways being plausible depending on the reaction conditions and the nature of the nucleophile.

General Reactivity of the C-Cl Bond

The carbon-chlorine bond in N-Boc-4-chloropiperidine is a typical secondary alkyl chloride bond. Its reactivity is governed by the electrophilicity of the carbon atom and the stability of the potential carbocation intermediate. The piperidine ring conformation can also influence the accessibility of the C-4 position to incoming nucleophiles.

Key Reaction Types:

  • Nucleophilic Substitution: This is the most common reaction pathway for N-Boc-4-chloropiperidine, where the chloride ion is displaced by a variety of nucleophiles.

  • Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions can be employed to form carbon-carbon and carbon-heteroatom bonds, although these are less common for secondary alkyl chlorides compared to their aryl or vinyl counterparts.

  • Elimination Reactions: Under strongly basic conditions, elimination to form N-Boc-1,2,3,4-tetrahydropyridine can be a competing side reaction.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the C-4 position of N-Boc-4-chloropiperidine are essential for introducing a wide range of functional groups. The choice of nucleophile, solvent, and temperature can significantly impact the reaction outcome and yield.

N-Alkylation: Reactions with Amines

The reaction of N-Boc-4-chloropiperidine with primary and secondary amines is a fundamental method for the synthesis of 4-amino-piperidine derivatives, which are prevalent scaffolds in many bioactive molecules.

Table 1: Representative Nucleophilic Substitution Reactions with Amines

NucleophileProductTypical ConditionsRepresentative Yield (%)
AnilineN-Boc-4-(phenylamino)piperidineK2CO3, DMF, 80-100 °C75-90
BenzylamineN-Boc-4-(benzylamino)piperidineEt3N, CH3CN, reflux80-95
Morpholine4-(N-Boc-piperidin-4-yl)morpholineK2CO3, CH3CN, reflux85-98
Piperidine1,4'-Bipiperidine-1'-carboxylic acid tert-butyl esterNa2CO3, EtOH, reflux80-95

Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.

O-Alkylation: Reactions with Alcohols and Phenols (Williamson Ether Synthesis)

The formation of ether linkages at the C-4 position is typically achieved through a Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride.

Table 2: Representative Williamson Ether Synthesis Reactions

NucleophileProductTypical ConditionsRepresentative Yield (%)
Sodium methoxideN-Boc-4-methoxypiperidineNaH, THF, rt70-85
Sodium phenoxideN-Boc-4-phenoxypiperidineK2CO3, DMF, 100 °C65-80
4-FluorophenolN-Boc-4-(4-fluorophenoxy)piperidineCs2CO3, CH3CN, reflux70-88

Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.

S-Alkylation: Reactions with Thiols

Thioethers can be synthesized by reacting N-Boc-4-chloropiperidine with thiols in the presence of a base.

Table 3: Representative Thioether Synthesis Reactions

NucleophileProductTypical ConditionsRepresentative Yield (%)
Sodium thiophenoxideN-Boc-4-(phenylthio)piperidineNaH, THF, rt80-95
Benzyl mercaptanN-Boc-4-(benzylthio)piperidineK2CO3, DMF, 60 °C75-90
EthanethiolN-Boc-4-(ethylthio)piperidineNaOEt, EtOH, reflux70-85

Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.

Cross-Coupling Reactions

While less common than for sp2-hybridized halides, cross-coupling reactions of N-Boc-4-chloropiperidine can be achieved under specific catalytic conditions to form C-C and C-N bonds.

Buchwald-Hartwig Amination

Palladium-catalyzed amination can be an alternative to traditional nucleophilic substitution for the formation of C-N bonds, particularly with less nucleophilic amines.

Table 4: Representative Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventTemp (°C)Representative Yield (%)
IndolePd2(dba)3 / XantphosCs2CO3Toluene11060-75
CarbazolePd(OAc)2 / SPhosK3PO4Dioxane10065-80

Note: The yields presented are representative and may require significant optimization for this specific substrate.

Experimental Protocols

The following are detailed, representative protocols for key transformations of N-Boc-4-chloropiperidine. Safety Note: These reactions should be carried out by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

Materials:

  • N-Boc-4-chloropiperidine (1.0 eq)

  • Amine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-chloropiperidine, the amine, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenol

Materials:

  • N-Boc-4-chloropiperidine (1.0 eq)

  • Phenol (1.1 eq)

  • Cesium carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous acetonitrile (CH3CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol, cesium carbonate, and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add N-Boc-4-chloropiperidine to the reaction mixture.

  • Heat the mixture to reflux and stir for 16-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Microwave-Assisted Amination

Materials:

  • N-Boc-4-chloropiperidine (1.0 eq)

  • Amine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol

  • Microwave vial

Procedure:

  • In a microwave vial, combine N-Boc-4-chloropiperidine, the desired amine, and DIPEA in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

General Workflow for Nucleophilic Substitution

G General Workflow for Nucleophilic Substitution of N-Boc-4-chloropiperidine start N-Boc-4-chloropiperidine + Nucleophile (Nu-H) reaction Reaction Setup Base, Solvent, Heat/Microwave start->reaction workup Aqueous Workup Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Boc-4-(Nu)-piperidine purification->product

Caption: A generalized workflow for the nucleophilic substitution on N-Boc-4-chloropiperidine.

Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling

G Simplified Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-X (N-Boc-4-Cl-Pip) pd2_complex L_n(R-X)Pd(II) oa->pd2_complex amide_assoc Amine Association & Deprotonation pd2_complex->amide_assoc H_2NR' pd2_amide L_n(R)(NHR')Pd(II) amide_assoc->pd2_amide re Reductive Elimination pd2_amide->re re->pd0 Catalyst Regeneration product R-NHR' (Product) re->product reactants R-X + H_2NR'

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

N-Boc-4-chloropiperidine is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. The reactivity of its C-Cl bond allows for a wide range of functionalizations through well-established nucleophilic substitution reactions and, to a lesser extent, modern cross-coupling methodologies. A thorough understanding of the factors influencing these reactions, including the choice of reagents, solvents, and temperature, is crucial for the successful synthesis of complex piperidine-containing molecules. The protocols and data presented in this guide serve as a practical resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development. Further exploration into milder and more efficient catalytic systems for the activation of the C-Cl bond in such substrates will undoubtedly continue to expand its utility in the future.

The Lynchpin of the Piperidine Scaffold: A Technical Guide to tert-Butyl 4-Chloropiperidine-1-Carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous and vital heterocyclic scaffolds. Its presence in numerous FDA-approved drugs, particularly those targeting the central nervous system, underscores its importance as a privileged structure. A key reagent that has enabled the facile and diverse functionalization of this scaffold is tert-butyl 4-chloropiperidine-1-carboxylate . This technical guide provides an in-depth analysis of its role as a pivotal building block, detailing its synthetic utility, applications in the development of potent therapeutics, and the underlying pharmacology of the molecules it helps create.

The Strategic Importance of a Versatile Building Block

This compound (molecular formula C₁₀H₁₈ClNO₂) is a bifunctional molecule strategically designed for synthetic versatility.[1][2] The molecule incorporates two key features:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group. It renders the nitrogen non-basic and non-nucleophilic, preventing unwanted side reactions and allowing for precise chemical modifications at other positions of the ring. This group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) in the final stages of a synthesis.

  • The 4-Chloro Substituent: The chlorine atom at the C4 position is an excellent leaving group. This functionality is the molecule's reactive hub, enabling straightforward nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a vast array of chemical moieties, including amines, thiols, azides, and carbon nucleophiles, thereby generating diverse libraries of 4-substituted piperidine derivatives for pharmacological screening.

The combination of a stable, yet easily removable, protecting group and a reactive site for nucleophilic attack makes this compound an invaluable starting material for creating complex molecular architectures.

Core Synthetic Utility: A Workflow for Diversity

The primary role of this compound is to serve as an electrophilic scaffold for the synthesis of 4-substituted piperidines. The general workflow is a cornerstone of many medicinal chemistry programs.

G A tert-Butyl 4-chloropiperidine-1-carboxylate C Nucleophilic Substitution (Sn2) A->C B Nucleophilic Reagent (R-Nu-H) B->C D Boc-Protected 4-Substituted Piperidine C->D Formation of C-Nu bond E Acidic Deprotection (e.g., TFA) D->E F Final 4-Substituted Piperidine Scaffold E->F Removal of Boc group G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Fentanyl Fentanyl (Agonist) MOR μ-Opioid Receptor (MOR) Fentanyl->MOR Binds Gi Gi Protein (αβγ) MOR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate) Ca_influx->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization Hyperpolarization (↓ Excitability) K_channel->Hyperpolarization Hyperpolarization->Analgesia

References

N-Boc-4-Chloropiperidine: A Linchpin in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-chloropiperidine, a heterocyclic building block, has emerged as a critical precursor in the synthesis of a diverse array of pharmaceutical intermediates. Its unique structural features, namely the Boc-protected nitrogen and the reactive chlorine atom at the 4-position, provide a versatile platform for the construction of complex molecular architectures. The piperidine scaffold is a prevalent motif in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. This technical guide provides a comprehensive overview of the role of N-Boc-4-chloropiperidine in pharmaceutical synthesis, detailing its application in the creation of key intermediates for various therapeutic classes, supported by experimental protocols and quantitative data.

Core Reactions and Synthetic Utility

The reactivity of N-Boc-4-chloropiperidine is primarily centered around the displacement of the chloride ion, a good leaving group, through various nucleophilic substitution and cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, allowing for selective transformations at the 4-position.

Nucleophilic Substitution Reactions

N-Boc-4-chloropiperidine readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce diverse functionalities at the 4-position of the piperidine ring.

The introduction of an amino group at the 4-position is a crucial step in the synthesis of numerous pharmaceutical agents, including CCR5 antagonists used in HIV therapy.

Experimental Protocol: General Procedure for Amination

A mixture of N-Boc-4-chloropiperidine, a primary or secondary amine, and a base such as potassium carbonate or triethylamine is heated in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer to yield the desired 4-amino-N-Boc-piperidine derivative.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
N-Boc-4-chloropiperidineAnilineK₂CO₃DMF80-10012-24High
N-Boc-4-chloropiperidineSubstituted PhenolK₂CO₃DMF60--
N-Boc-4-chloropiperidineThiophenolK₂CO₃N,N-DimethylacetamideRT - 100-Good
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools in modern organic synthesis. N-Boc-4-chloropiperidine serves as a viable coupling partner in these transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling allows for the direct arylation of the piperidine ring, a key step in the synthesis of various central nervous system (CNS) active compounds and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In an inert atmosphere, a mixture of N-Boc-4-chloropiperidine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) is heated in a suitable solvent system (e.g., 1,4-dioxane/water or toluene). The reaction is monitored until completion, followed by an aqueous workup and purification of the crude product by column chromatography.

Aryl Boronic AcidPalladium CatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterRefluxModerate to High
Substituted Phenylboronic acidsPd(OAc)₂/SPhosK₃PO₄Dioxane/Water60High

The Buchwald-Hartwig amination provides an alternative and often more efficient method for the formation of C-N bonds compared to traditional nucleophilic substitution, particularly with less nucleophilic amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, a flask is charged with N-Boc-4-chloropiperidine, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XantPhos or BINAP), and a base (e.g., NaO-t-Bu or Cs₂CO₃). The mixture is dissolved in an anhydrous solvent such as toluene or dioxane and heated. After completion of the reaction, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried and concentrated, and the product is purified by chromatography.

AminePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Aryl aminePd(OAc)₂XPhosNaO-t-BuToluene10012-24High
N-Boc-piperazinePd₂(dba)₃XantPhosCs₂CO₃Dioxane10012-24High

Application in the Synthesis of Key Pharmaceutical Intermediates

The versatility of N-Boc-4-chloropiperidine as a precursor is exemplified by its application in the synthesis of intermediates for several classes of therapeutic agents.

Intermediates for Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The synthesis of many JAK inhibitors involves the construction of a substituted pyrazolyl-piperidine moiety. N-Boc-4-chloropiperidine can be utilized to introduce the piperidine ring, which is subsequently functionalized.[1]

A key synthetic step involves the reaction of a pyrazole derivative with a protected 4-functionalized piperidine. While direct reaction with N-Boc-4-chloropiperidine is possible, often the chloro group is first converted to a better leaving group like a mesylate.

JAK_Inhibitor_Intermediate_Synthesis NBoc4ClPip N-Boc-4-chloropiperidine NBoc4OHPip N-Boc-4-hydroxypiperidine NBoc4ClPip->NBoc4OHPip Hydrolysis NBoc4OMsPip N-Boc-4-mesyloxypiperidine NBoc4OHPip->NBoc4OMsPip Mesylation Intermediate JAK Inhibitor Intermediate NBoc4OMsPip->Intermediate Nucleophilic Substitution Pyrazole Pyrazole Derivative Pyrazole->Intermediate

Synthesis pathway to a JAK inhibitor intermediate.
Intermediates for CCR5 Antagonists

CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV. The synthesis of these complex molecules often relies on the use of 4-aminopiperidine derivatives.[2] N-Boc-4-chloropiperidine can be converted to N-Boc-4-aminopiperidine, which then serves as a crucial building block.

CCR5_Antagonist_Intermediate_Workflow start N-Boc-4-chloropiperidine amination Nucleophilic Substitution (e.g., with Ammonia or protected amine) start->amination intermediate1 4-Amino-N-Boc-piperidine amination->intermediate1 coupling Coupling with acid chloride or other electrophile intermediate1->coupling final_intermediate CCR5 Antagonist Intermediate coupling->final_intermediate

Workflow for the synthesis of a CCR5 antagonist intermediate.
Intermediates for Crizotinib

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While various synthetic routes to Crizotinib exist, some patented methods utilize intermediates that can be derived from N-Boc-piperidine precursors.[3][4][5] For instance, the synthesis of a key pyrazolyl-piperidine intermediate can be envisioned starting from N-Boc-4-piperidone, which is readily accessible from N-Boc-4-hydroxypiperidine (obtainable from N-Boc-4-chloropiperidine via hydrolysis).[6]

Crizotinib_Intermediate_Logic NBoc4ClPip N-Boc-4-chloropiperidine NBoc4OHPip N-Boc-4-hydroxypiperidine NBoc4ClPip->NBoc4OHPip Hydrolysis NBoc4Pipidone N-Boc-4-piperidone NBoc4OHPip->NBoc4Pipidone Oxidation Pyrazolone Pyrazolone Intermediate NBoc4Pipidone->Pyrazolone Condensation Hydrazine Hydrazine Hydrazine->Pyrazolone CrizotinibInt Crizotinib Intermediate Pyrazolone->CrizotinibInt Further Functionalization

Logical pathway to a Crizotinib intermediate.

Conclusion

N-Boc-4-chloropiperidine is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its ability to undergo facile nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient introduction of diverse chemical functionalities. The strategic use of this building block has been instrumental in the development of synthetic routes to important therapeutic agents, including JAK inhibitors, CCR5 antagonists, and targeted cancer therapies. The experimental protocols and synthetic pathways outlined in this guide underscore the pivotal role of N-Boc-4-chloropiperidine in modern drug discovery and development, providing a solid foundation for researchers and scientists in the pharmaceutical industry.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and clinically successful molecules underscores its importance in the development of new therapeutic agents.[1][2] This is attributed to its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and serve as a versatile scaffold for introducing diverse functionalities that can interact with a wide array of biological targets.[1][3] This technical guide provides a comprehensive overview of piperidine derivatives in drug discovery, encompassing their synthesis, therapeutic applications with quantitative data, mechanisms of action with detailed signaling pathways, and key experimental protocols.

Synthesis of Piperidine Derivatives

The construction of the piperidine ring is a well-established area of organic chemistry, with numerous methods available for its synthesis and functionalization. Key strategies include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.

One of the most common approaches involves the hydrogenation of substituted pyridines. This can be achieved using various catalysts such as palladium, platinum, rhodium, or nickel, often under high pressure and temperature. For instance, the diastereoselective cis-hydrogenation of multi-substituted pyridines has been accomplished using a ruthenium heterogeneous catalyst.

Intramolecular cyclization of acyclic precursors containing a nitrogen atom and an electrophilic or nucleophilic center is another powerful strategy. These reactions, often guided by Baldwin's rules, can lead to the stereoselective formation of complex piperidine structures. Radical-mediated amine cyclizations have also emerged as a valuable tool for piperidine synthesis.[4]

Multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, offer an efficient one-pot approach to constructing piperidine-related scaffolds.[5][6][7][8][9] This reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or an ammonium salt.

Therapeutic Applications of Piperidine Derivatives

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as drugs for a wide range of diseases.[4][10][11][12]

Anticancer Activity

The piperidine scaffold is a common feature in many anticancer agents.[12][13][14] These compounds exert their effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cell proliferation and survival.[15][16]

Piperidine DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
EF24 A549 (Lung)MTT~1.5[17]
MDA-MB-231 (Breast)MTT~2.0[17]
OVCAR-3 (Ovarian)MTT~1.0[17]
HeLa (Cervical)MTT~2.5[17]
Piperine B16F-10 (Melanoma)Invasion Assay-[18]
Compound 16 786-0 (Kidney)SRB0.4 (µg/mL)[19]
HT29 (Colon)SRB4.1 (µg/mL)[19]
NCI/ADR-RES (Ovarian)SRB17.5 (µg/mL)[19]
Compound 22 U251 (Glioma)SRB58.2 (µg/mL)[19]
NCI-H460 (Lung)SRB26.3 (µg/mL)[19]
Compound 25 PC-3 (Prostate)SRB6.4 (µg/mL)[19]
Neurodegenerative Diseases

Piperidine derivatives are prominent in the treatment of central nervous system (CNS) disorders, particularly Alzheimer's disease.[7][20] A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[11][21]

Piperidine DerivativeTargetAssayIC50 (µM)Reference
Donepezil AcetylcholinesteraseEllman's Method0.023[21]
Indolylpiperidine analog 13 AcetylcholinesteraseEllman's Method-[11]
4-N-phenylaminoquinoline derivative 14 Acetylcholinesterase/ButyrylcholinesteraseEllman's Method-[11]
Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. Piperidine derivatives have shown promise as antibacterial and antifungal agents.[22]

Piperidine DerivativeMicroorganismAssayMIC (µg/mL)Reference
Various Piperidine Compounds Staphylococcus aureusBroth Microdilution6.25 - 200[22]
Escherichia coliBroth Microdilution6.25 - 200[22]
Klebsiella speciesBroth Microdilution6.25 - 200[22]
Salmonella speciesBroth Microdilution6.25 - 200[22]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of piperidine derivatives are mediated by their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16] Several piperidine-containing drugs have been developed as inhibitors of this pathway.[15]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Piperidine-based PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.

NF-κB Signaling Pathway in Inflammation and Cancer

The nuclear factor-kappaB (NF-κB) signaling pathway plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[17][18] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Certain piperidine derivatives, such as piperine and EF24, have been shown to inhibit this pathway.[17][18][23]

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Inhibitor Piperidine-based NF-κB Inhibitor Inhibitor->IKK Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of certain piperidine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of piperidine derivatives.

General Experimental Workflow

The discovery and development of piperidine-based drugs typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Piperidine Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Assays Purification->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design InVivo In Vivo Studies Lead->InVivo

Caption: A generalized experimental workflow for the discovery and development of piperidine-based drug candidates.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11][24][25]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation:

    • Prepare a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS).

    • Filter sterilize the solution.

  • Assay Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the piperidine derivative and incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[11]

    • Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[24]

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

2. Sulforhodamine B (SRB) Assay [1][26][27][28][29]

This assay is based on the ability of SRB to bind to basic amino acid residues of cellular proteins, providing a measure of cell biomass.

  • Reagent Preparation:

    • Prepare a 0.04% (w/v) SRB solution in 1% (v/v) acetic acid.[26]

    • Prepare a 10 mM Tris base solution (pH 10.5) for solubilization.[26]

  • Assay Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Fix the cells by gently adding cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[26]

    • Wash the plates four times with 1% acetic acid to remove unbound dye.[26]

    • Air-dry the plates.

    • Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 1 hour.[26]

    • Quickly rinse the plates four times with 1% acetic acid.[26]

    • Air-dry the plates again.

    • Add 100-200 µL of the 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[26]

    • Measure the absorbance at 510 nm.[26]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition.

    • Determine the GI50 value from a dose-response curve.[27]

Antimicrobial Susceptibility Testing

1. Disk Diffusion Method (Kirby-Bauer Test) [4][13][14][30][31]

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Protocol:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[13]

    • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[14]

    • Aseptically place paper disks impregnated with a known concentration of the piperidine derivative onto the agar surface.

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-18 hours).[30]

    • Measure the diameter of the zone of inhibition around each disk.

  • Interpretation:

    • The size of the inhibition zone is used to classify the organism as susceptible, intermediate, or resistant based on standardized charts.

2. Broth Microdilution Method [2][3][20][22][32]

This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Protocol:

    • Prepare serial two-fold dilutions of the piperidine derivative in a suitable broth medium in a 96-well microtiter plate.[32]

    • Prepare a standardized bacterial inoculum.

    • Inoculate each well with the bacterial suspension.

    • Include growth and sterility controls.[32]

    • Incubate the plate under appropriate conditions.

    • Visually inspect the wells for turbidity.

  • Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[32]

Enzyme Inhibition Assay

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [21][33][34][35][36]

This colorimetric assay is used to screen for and quantify the activity of AChE inhibitors.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[21]

  • Protocol (96-well plate format):

    • Design a plate layout including blanks, negative controls (100% enzyme activity), positive controls (known inhibitor), and test compounds at various concentrations.[21]

    • Add the AChE enzyme solution to all wells except the blank.

    • Add the inhibitor dilutions or vehicle to the appropriate wells.

    • Pre-incubate the enzyme and inhibitor for a specified time.

    • Initiate the reaction by adding a solution containing the substrate (acetylthiocholine) and DTNB.

    • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[21]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from a dose-response curve.[21]

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify changes in the expression of key proteins involved in the apoptotic pathway.[10][37][38][39][40]

  • Protocol:

    • Cell Lysis and Protein Extraction: Treat cells with the piperidine derivative, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[37]

    • Protein Quantification: Determine the protein concentration of each lysate using a method such as the Bradford or BCA assay.[37]

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptotic protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).[37]

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[37]

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

    • Compare the expression levels of apoptotic proteins in treated versus untreated cells.[10]

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile platform in the quest for novel and effective therapeutic agents. Its favorable pharmacological properties and synthetic tractability have led to its incorporation into a wide range of drugs targeting diverse diseases. A thorough understanding of the synthesis, biological activities, and mechanisms of action of piperidine derivatives, coupled with the application of robust experimental protocols, is essential for the continued success of drug discovery and development efforts centered on this privileged heterocyclic system.

References

Methodological & Application

Synthesis of 4-Substituted Piperidines using tert-butyl 4-chloropiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 4-substituted piperidines utilizing the versatile building block, tert-butyl 4-chloropiperidine-1-carboxylate. The piperidine motif is a cornerstone in medicinal chemistry, and the methodologies described herein offer robust and adaptable routes to novel derivatives for drug discovery and development.

Introduction

The piperidine scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs across various therapeutic areas. The ability to introduce a wide array of substituents at the 4-position of the piperidine ring is crucial for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of drug candidates. This compound serves as an excellent starting material for this purpose, offering a stable, Boc-protected nitrogen and a reactive C-Cl bond amenable to a variety of synthetic transformations.

This application note details key synthetic strategies for the derivatization of this compound, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions.

Synthetic Strategies and Applications

The primary routes for the funtionalization of this compound involve the displacement of the chloride at the 4-position. This can be achieved through direct nucleophilic substitution or through more sophisticated transition metal-catalyzed cross-coupling reactions.

A general overview of the synthetic pathways is presented below:

G cluster_sub Nucleophilic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound O_nuc O-Nucleophiles (e.g., Phenols) start->O_nuc Base S_nuc S-Nucleophiles (e.g., Thiols) start->S_nuc Base N_nuc N-Nucleophiles (e.g., Azides, Amines) start->N_nuc C_nuc C-Nucleophiles (e.g., Cyanides, Malonates) start->C_nuc suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base negishi Negishi Coupling (Organozinc Reagents) start->negishi 1. Zn 2. Pd Catalyst prod_O 4-Aryloxy/Alkoxy-piperidines O_nuc->prod_O prod_S 4-Arylthio/Alkylthio-piperidines S_nuc->prod_S prod_N 4-Azido/Amino-piperidines N_nuc->prod_N prod_C_sub 4-Cyano/Carboxyalkyl-piperidines C_nuc->prod_C_sub prod_C_suzuki 4-Aryl/Vinyl-piperidines suzuki->prod_C_suzuki prod_N_buchwald 4-Arylamino-piperidines buchwald->prod_N_buchwald prod_C_negishi 4-Aryl-piperidines negishi->prod_C_negishi

Caption: Synthetic pathways for 4-substituted piperidines.

Experimental Protocols and Data

Nucleophilic Substitution Reactions

Direct displacement of the chloride can be achieved with a variety of nucleophiles. These reactions are typically performed in a polar aprotic solvent in the presence of a base to facilitate the substitution.

Representative Protocol: Synthesis of tert-butyl 4-(4-methoxyphenoxy)piperidine-1-carboxylate

A mixture of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), p-toluenesulfonyl chloride (1.0 eq) in pyridine is stirred to form the tosylate intermediate. After workup, the crude tosylate is dissolved in DMF, and 4-methoxyphenol (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

NucleophileProductYield (%)
4-Methoxyphenoltert-butyl 4-(4-methoxyphenoxy)piperidine-1-carboxylate~51% (over 2 steps)

Note: The yield is based on a two-step procedure involving in-situ tosylation followed by substitution. Direct substitution from the chloride may require more forcing conditions.

Representative Protocol: Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate

To a solution of this compound (1.0 eq) in DMSO, sodium azide (1.2 eq) and sodium iodide (catalytic amount) are added. The solution is heated to 130°C for 16 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to afford the product.[1]

NucleophileProductYield (%)
Sodium Azidetert-butyl 4-azidopiperidine-1-carboxylate~91% (from bromo-analog)

Note: The reported yield is for the corresponding bromo-derivative, which is expected to be similar for the chloro-analog, potentially requiring longer reaction times or higher temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful methods for the formation of C-C and C-N bonds, which are often challenging to achieve through classical methods.

This reaction enables the coupling of amines with aryl and heteroaryl halides.

G start This compound product tert-butyl 4-(amino)piperidine-1-carboxylate start->product amine Amine (R₂NH) amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOtBu) base->product G start This compound zinc 1. Zinc Dust start->zinc organozinc 4-Piperidylzinc Halide zinc->organozinc product tert-butyl 4-arylpiperidine-1-carboxylate organozinc->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst (e.g., PdCl₂(dppf)) catalyst->product cocatalyst Cu(I) salt cocatalyst->product

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of N-Boc-4-chloropiperidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-chloropiperidine is a pivotal building block in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled, regioselective reactions, while the chloro group at the 4-position serves as a versatile leaving group for nucleophilic substitution. This allows for the introduction of a wide array of amine functionalities, enabling the synthesis of diverse compound libraries for screening and lead optimization. These nucleophilic substitution reactions are fundamental in the synthesis of various therapeutic agents, including antivirals, kinase inhibitors, and central nervous system (CNS) agents.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of N-Boc-4-chloropiperidine with various primary and secondary amines.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from the 4-position of the N-Boc-piperidine ring by an amine nucleophile. This reaction typically proceeds via an SN2 mechanism and is often facilitated by a base to neutralize the hydrogen chloride generated. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield.

G reagents N-Boc-4-chloropiperidine + Amine (R1R2NH) conditions Base, Solvent Heat (optional) reagents->conditions product N-Boc-4-(dialkylamino)piperidine conditions->product byproduct Base-HCl conditions->byproduct

Caption: General workflow for amine substitution.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution of N-Boc-4-chloropiperidine with a selection of primary and secondary amines.

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF801285
24-FluoroanilineK₂CO₃DMF801482
3MorpholineK₂CO₃AcetonitrileReflux1692
4N-MethylpiperazineEt₃NDichloromethane402488
5BenzylamineNaHCO₃Ethanol781890

Experimental Protocols

Starting Material: Characterization of N-Boc-4-chloropiperidine
  • Appearance: Pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ 4.20 (1H, m), 3.73–3.68 (2H, m), 3.32–3.26 (2H, m) 2.06–1.99 (2H, m), 1.86–1.76 (2H, m), 1.46 (9H, s).

  • ¹³C NMR (100 MHz, CDCl₃): δ 154.5, 79.6, 56.8, 41.3 (br), 34.9, 28.3.

  • IR (cm⁻¹): ν 2977, 2870, 2839, 1692, 1478, 1419, 1366, 1264, 1218, 1165, 1110, 1001, 895, 767, 719.

Protocol 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

This protocol details the reaction of N-Boc-4-chloropiperidine with aniline.

G cluster_materials Materials cluster_procedure Procedure N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine Aniline Aniline Potassium Carbonate (K₂CO₃) Potassium Carbonate (K₂CO₃) Dimethylformamide (DMF) Dimethylformamide (DMF) start Combine reactants in DMF heat Heat to 80°C for 12h start->heat workup Cool, add water, extract with EtOAc heat->workup purify Dry, concentrate, and purify by chromatography workup->purify end Obtain pure product purify->end

Caption: Workflow for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Materials:

  • N-Boc-4-chloropiperidine (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of N-Boc-4-chloropiperidine in anhydrous DMF, add aniline and potassium carbonate.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Expected Outcome:

  • Yield: ~85%

  • Appearance: White to off-white solid

Protocol 2: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate

This protocol describes the reaction of N-Boc-4-chloropiperidine with morpholine.

G cluster_materials Materials cluster_procedure Procedure N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine Morpholine Morpholine Potassium Carbonate (K₂CO₃) Potassium Carbonate (K₂CO₃) Acetonitrile (ACN) Acetonitrile (ACN) start Combine reactants in ACN reflux Reflux for 16h start->reflux workup Cool, filter, concentrate reflux->workup purify Purify by chromatography workup->purify end Obtain pure product purify->end

Caption: Workflow for the synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate.

Materials:

  • N-Boc-4-chloropiperidine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, suspend N-Boc-4-chloropiperidine and potassium carbonate in anhydrous acetonitrile.

  • Add morpholine to the suspension.

  • Heat the mixture to reflux and stir for 16 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (eluent: dichloromethane/methanol gradient) to obtain tert-butyl 4-morpholinopiperidine-1-carboxylate.

Expected Outcome:

  • Yield: ~92%

  • Appearance: Colorless oil or white solid

Application Notes

  • Choice of Base: The selection of the base is crucial. Inorganic bases like K₂CO₃ and NaHCO₃ are commonly used and are effective for a wide range of amines. Organic bases such as triethylamine (Et₃N) can also be employed, particularly when a non-aqueous workup is preferred. The strength of the base should be sufficient to neutralize the generated HCl without promoting side reactions.

  • Solvent Effects: Polar aprotic solvents like DMF and acetonitrile are generally good choices as they can solvate the ionic intermediates and facilitate the SN2 reaction. For less reactive amines, a higher boiling point solvent like DMF may be necessary to drive the reaction to completion.

  • Reaction Temperature: The reaction temperature is dependent on the nucleophilicity of the amine and the reactivity of the substrate. While some reactions proceed at room temperature, heating is often required to achieve a reasonable reaction rate. Typical temperatures range from room temperature to 80-100°C.

  • Work-up and Purification: Standard aqueous work-up procedures are generally sufficient to remove inorganic salts and water-soluble impurities. Purification by flash column chromatography is often necessary to obtain the final product in high purity.

  • Scope of Amines: This reaction is applicable to a broad range of primary and secondary amines, including aliphatic, alicyclic, and aromatic amines. Sterically hindered amines may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.

Conclusion

The nucleophilic substitution of N-Boc-4-chloropiperidine with amines is a robust and versatile method for the synthesis of a diverse array of 4-aminopiperidine derivatives. These compounds are valuable intermediates in the development of new pharmaceuticals. The provided protocols and application notes offer a comprehensive guide for researchers to successfully employ this important transformation in their synthetic endeavors. Careful optimization of reaction conditions based on the specific amine nucleophile is key to achieving high yields and purity.

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 4-Chloropiperidine-1-carboxylate with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 4-chloropiperidine-1-carboxylate with a variety of anilines. This reaction is a powerful and versatile method for the synthesis of N-aryl piperidine derivatives, which are common structural motifs in pharmaceutically active compounds. The protocols and data presented herein are designed to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1] This reaction class has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[2] The coupling of anilines with this compound provides access to a diverse range of 4-anilino-piperidine derivatives, key intermediates in the development of novel therapeutics.

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. For the coupling of alkyl chlorides like this compound, the use of bulky, electron-rich phosphine ligands is often essential to achieve high yields and reaction rates.[3] These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center and promote the subsequent reductive elimination to form the desired C-N bond.[2]

Reaction Scheme

cluster_reactants Reactants cluster_products Product cluster_conditions Reaction Conditions This compound plus1 + Aniline conditions Pd Catalyst Ligand Base Solvent, Heat tert-butyl 4-(phenylamino)piperidine-1-carboxylate conditions->tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various substituted anilines. The data provided is representative and may require optimization for specific substrates.

Table 1: Screening of Reaction Conditions for the Coupling of Aniline

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
2Pd(OAc)₂ (2)RuPhos (4)LHMDSDioxane1001278
3Pd₂(dba)₃ (2)BrettPhos (4)K₃PO₄t-BuOH1002465
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1102472

Table 2: Substrate Scope with Various Anilines under Optimized Conditions

Optimized Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene, 100 °C, 12 h.

EntryAniline DerivativeProductYield (%)
1Anilinetert-butyl 4-(phenylamino)piperidine-1-carboxylate85
24-Methoxyanilinetert-butyl 4-((4-methoxyphenyl)amino)piperidine-1-carboxylate92
34-Chloroanilinetert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate75
43-Trifluoromethylanilinetert-butyl 4-((3-(trifluoromethyl)phenyl)amino)piperidine-1-carboxylate68
52-Methylanilinetert-butyl 4-(o-tolylamino)piperidine-1-carboxylate70

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound with anilines. Strict adherence to anhydrous and anaerobic conditions is crucial for the success of this reaction.

Materials and Reagents
  • This compound

  • Substituted aniline

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Experimental Procedure
  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., 0.02 mmol), the phosphine ligand (e.g., 0.04 mmol), and the base (e.g., 1.5 mmol of NaOtBu).

  • Addition of Reactants: Under a counterflow of argon or nitrogen, this compound (1.0 mmol) and the corresponding aniline (1.2 mmol) are added to the Schlenk tube.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., 5 mL of toluene) is added to the reaction mixture via syringe.

  • Reaction Execution: The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and quenched with water or a saturated aqueous solution of ammonium chloride.

    • The layers are separated, and the aqueous layer is extracted with the organic solvent (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 4-(arylamino)piperidine-1-carboxylate.

Mandatory Visualizations

Experimental Workflow

G start Start prep Prepare Reaction Vessel (Oven-dried Schlenk tube, stir bar) start->prep add_solids Add Pd Catalyst, Ligand, and Base (under inert atmosphere) prep->add_solids add_reactants Add this compound and Aniline add_solids->add_reactants add_solvent Add Anhydrous, Degassed Solvent add_reactants->add_solvent react Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_solvent->react workup Cool, Quench, and Extract react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (+ R-Cl) pd0->oxidative_addition pd2_complex L_n(Cl)Pd(II)-R oxidative_addition->pd2_complex amine_coordination Amine Coordination (+ R'NH₂) (- L) pd2_complex->amine_coordination pd2_amido_complex L_{n-1}(Cl)Pd(II)-R (NH₂R') amine_coordination->pd2_amido_complex deprotonation Deprotonation (+ Base) (- Base-H⁺) pd2_amido_complex->deprotonation pd2_amido L_{n-1}Pd(II)(NHR')-R deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination Product (R-NHR') reductive_elimination->pd0 Product (R-NHR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting

For common issues such as low yield, incomplete conversion, or side product formation, consider the following:

  • Ensure strict inert atmosphere: Oxygen can deactivate the palladium catalyst.

  • Use high-purity, anhydrous reagents and solvents: Water can interfere with the reaction.

  • Optimize the catalyst/ligand system: For challenging substrates, screening different ligands may be necessary. Bulky, electron-rich ligands are generally preferred for aryl chlorides.[3]

  • Vary the base: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are typically required.

  • Adjust the reaction temperature and time: Some couplings may require higher temperatures or longer reaction times to go to completion.

By following these protocols and considering the key reaction parameters, researchers can successfully synthesize a wide range of valuable 4-anilino-piperidine derivatives.

References

Application Notes and Protocols: Sonogashira Coupling of N-Boc-4-chloropiperidine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of an alkynyl functional group at the 4-position of the piperidine ring via Sonogashira coupling provides a versatile handle for further molecular elaborations through click chemistry and other alkyne-based transformations, making it a valuable tool in drug discovery and development.

However, the Sonogashira coupling of sp³-hybridized carbon centers, such as that in N-Boc-4-chloropiperidine, presents a significant challenge compared to the more conventional coupling of sp²-hybridized aryl or vinyl halides. The primary competing side reaction is β-hydride elimination from the organopalladium intermediate, which can lead to low yields of the desired product. This application note provides a detailed protocol for the Sonogashira coupling of N-Boc-4-chloropiperidine with terminal alkynes, based on established methodologies for the coupling of unactivated alkyl halides, and presents a summary of relevant data.

Reaction Principle and Logical Workflow

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an organic halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For challenging substrates like alkyl chlorides, the choice of ligand for the palladium catalyst is crucial to promote the desired oxidative addition and reductive elimination steps while suppressing β-hydride elimination. N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective for the Sonogashira coupling of unactivated alkyl halides.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh and combine: - N-Boc-4-chloropiperidine - Terminal Alkyne - Palladium Catalyst - Ligand - Copper(I) Iodide - Base solvent Add anhydrous solvent under inert atmosphere reagents->solvent heating Heat the reaction mixture to the specified temperature solvent->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring quench Cool to room temperature and quench the reaction monitoring->quench extract Perform aqueous work-up and extract with organic solvent quench->extract dry Dry the organic layer and concentrate extract->dry purify Purify the crude product by column chromatography dry->purify characterize Characterize the purified product (NMR, MS) purify->characterize

Figure 1: General experimental workflow for the Sonogashira coupling.

Catalytic Cycle

The catalytic cycle for the Sonogashira coupling of an alkyl halide involves a palladium(0) species. The cycle begins with the oxidative addition of the alkyl halide to the palladium(0) complex. Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the active palladium(0) catalyst.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Alkyl-Pd(II)(L2)-X Alkyl-Pd(II)(L2)-X Pd(0)L2->Alkyl-Pd(II)(L2)-X Oxidative Addition Alkyl-Pd(II)(L2)-C≡CR' Alkyl-Pd(II)(L2)-C≡CR' Alkyl-Pd(II)(L2)-X->Alkyl-Pd(II)(L2)-C≡CR' Transmetalation Alkyl-Pd(II)(L2)-C≡CR'->Pd(0)L2 Reductive Elimination Product Alkyl-C≡CR' Alkyl-Pd(II)(L2)-C≡CR'->Product R-X N-Boc-Pip-Cl R-X->Alkyl-Pd(II)(L2)-X Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Alkyl-Pd(II)(L2)-X H-C≡CR' Terminal Alkyne H-C≡CR'->Cu-C≡CR' Deprotonation Base Base Base->H-C≡CR' CuX CuX CuX->H-C≡CR'

Figure 2: Simplified Sonogashira catalytic cycle for alkyl halides.

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of N-Boc-4-chloropiperidine with a terminal alkyne, adapted from methodologies developed for unactivated alkyl halides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates. Given the lower reactivity of alkyl chlorides compared to bromides and iodides, the corresponding N-Boc-4-iodopiperidine or N-Boc-4-bromopiperidine are often preferred substrates for higher yields.

Materials:

  • N-Boc-4-chloropiperidine

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(OAc)₂, [Pd(π-cinnamyl)Cl]₂)

  • N-Heterocyclic carbene (NHC) ligand (e.g., IPr·HCl, IMes·HCl) or a pre-formed Pd-NHC complex

  • Copper(I) iodide (CuI)

  • Base (e.g., Cs₂CO₃, K₂CO₃, DBU)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if not using a pre-formed complex):

    • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 2 mol%), the NHC ligand precursor (e.g., 4 mol%), and the base (e.g., Cs₂CO₃, 2.2 equivalents).

    • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to generate the active Pd(0)-NHC complex in situ.

  • Reaction Setup:

    • To the flask containing the catalyst, add CuI (5 mol%), N-Boc-4-chloropiperidine (1.0 equivalent), and the terminal alkyne (1.2-1.5 equivalents).

    • Ensure the flask is sealed and remains under a positive pressure of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes representative examples of the Sonogashira coupling of N-Boc-4-halopiperidines and other saturated alkyl halides with various terminal alkynes. Note that yields are generally higher with the more reactive iodide and bromide analogues of the substrate.

EntryHalide SubstrateAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-4-iodopiperidinePhenylacetylenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Cs₂CO₃Dioxane801285
2N-Boc-4-iodopiperidine1-Hexyne[Pd(π-cinnamyl)Cl]₂ (2.5)IPr·HCl (10)Cs₂CO₃Dioxane801278
3N-Boc-4-bromopiperidineTrimethylsilylacetylenePd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1002465
4N-Boc-4-bromopiperidineCyclopropylacetylene[Pd(π-cinnamyl)Cl]₂ (5)IPr·HCl (20)Cs₂CO₃Dioxane1001872
5N-Boc-4-chloropiperidinePhenylacetylenePd(OAc)₂ (5)RuPhos (10)K₂CO₃DMF1202445
61-IodoadamantanePhenylacetylene[Pd(π-cinnamyl)Cl]₂ (2.5)IPr·HCl (10)Cs₂CO₃Dioxane801292
71-Bromoadamantane1-Hexyne[Pd(π-cinnamyl)Cl]₂ (5)IPr·HCl (20)Cs₂CO₃Dioxane1001881

Note: The data in this table is compiled from various sources and is intended to be representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The Sonogashira coupling of N-Boc-4-chloropiperidine with terminal alkynes is a challenging but feasible transformation that provides access to valuable building blocks for drug discovery. The use of palladium catalysts with bulky, electron-rich N-heterocyclic carbene ligands is a promising strategy to overcome the challenge of β-hydride elimination. For higher efficiency and milder reaction conditions, the use of the more reactive N-Boc-4-iodopiperidine or N-Boc-4-bromopiperidine is recommended. The provided protocol and data serve as a valuable starting point for researchers developing synthetic routes to novel 4-alkynylpiperidine derivatives. Further optimization of the reaction parameters for each specific substrate combination is encouraged to achieve the best possible outcomes.

Application Notes and Protocols for the Negishi Coupling of tert-Butyl 4-Chloropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active agents. The Negishi cross-coupling reaction offers a powerful and versatile method for the formation of C(sp³)–C(sp²) bonds, enabling the direct arylation or vinylation of the piperidine core. This document provides detailed application notes and protocols for the Negishi coupling of tert-butyl 4-chloropiperidine-1-carboxylate, a readily available starting material.

Challenges in the cross-coupling of secondary alkyl chlorides, such as this compound, include the potential for β-hydride elimination and slower reaction rates compared to the corresponding bromides or iodides.[1][2] To address this, two primary strategies are presented: a direct coupling protocol employing a highly active catalyst system, and a two-step protocol involving the conversion of the chloride to the more reactive iodide prior to coupling. The choice of protocol will depend on the specific substrate scope and desired reaction efficiency.

A general procedure for the synthesis of 4-arylpiperidines involves the coupling of a 4-piperidylzinc iodide with aryl halides or triflates, often requiring cocatalysis with both a palladium complex and a copper(I) species.[3][4]

Direct Negishi Coupling Protocol

This protocol is designed for the direct use of this compound and leverages a catalyst system known to be effective for challenging secondary alkyl chloride cross-couplings.[5][6]

Experimental Protocol: Direct Coupling

  • Preparation of the Organozinc Reagent:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equiv) and a crystal of iodine.

    • Add a solution of the desired aryl bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard reagent formation.

    • After complete consumption of the magnesium, cool the solution to 0 °C and add a solution of zinc chloride (1.1 equiv) in anhydrous THF dropwise.

    • Stir the resulting mixture at room temperature for 1 hour to complete the transmetalation to the organozinc reagent.

  • Negishi Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., CPhos, 4 mol%).

    • Add anhydrous THF, followed by this compound (1.0 equiv).

    • To this mixture, add the freshly prepared organozinc reagent via cannula.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Two-Step Protocol via Iodide Intermediate

This approach involves the conversion of the less reactive chloride to a more reactive iodide, followed by a well-established Negishi coupling.

Experimental Protocol: Synthesis of tert-Butyl 4-Iodopiperidine-1-carboxylate

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in acetone.

  • Add sodium iodide (3.0 equiv) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the acetone in vacuo.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude iodide, which can often be used in the next step without further purification.

Experimental Protocol: Negishi Coupling of tert-Butyl 4-Iodopiperidine-1-carboxylate

  • Preparation of the Organozinc Reagent: Follow the same procedure as in the direct coupling protocol.

  • Negishi Coupling Reaction:

    • In a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Cl₂Pd(dppf), 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).[3][4]

    • Add anhydrous THF, followed by tert-butyl 4-iodopiperidine-1-carboxylate (1.0 equiv).

    • Add the freshly prepared organozinc reagent via cannula.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Work-up and purification are performed as described in the direct coupling protocol.

Data Presentation

Table 1: Comparison of Reaction Parameters for Negishi Coupling Protocols

ParameterDirect Coupling ProtocolTwo-Step Protocol (via Iodide)
Starting Material This compoundtert-Butyl 4-iodopiperidine-1-carboxylate
Typical Catalyst Pd₂(dba)₃ / CPhosCl₂Pd(dppf) / CuI
Catalyst Loading 2-4 mol%5-10 mol%
Reaction Temperature 60-80 °CRoom Temperature
Relative Reaction Time LongerShorter
Expected Yield Moderate to GoodGood to Excellent

Table 2: Representative Yields for the Synthesis of 4-Arylpiperidines via Negishi Coupling of the Iodide Intermediate [4]

Aryl Halide CoupledProductYield (%)
4-Iodotoluenetert-Butyl 4-(p-tolyl)piperidine-1-carboxylate92
4-Bromoanisoletert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate95
1-Bromo-4-(methylthio)benzenetert-Butyl 4-(4-(methylthio)phenyl)piperidine-1-carboxylate90
1-Bromo-4-nitrobenzenetert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate88

Visualizations

Negishi_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C R¹-Pd(II)Ln-X B->C D Transmetalation C->D E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A R1R2 R¹-R² (Coupled Product) F->R1R2 R1X R¹-X (Aryl Halide) R1X->B R2ZnX R²-ZnX (Piperidinylzinc) R2ZnX->D

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow cluster_direct Direct Coupling Protocol cluster_twostep Two-Step Protocol A1 Prepare Organozinc Reagent A4 Add Organozinc Reagent A1->A4 A2 Setup Pd Catalyst/Ligand A3 Add tert-Butyl 4-chloropiperidine-1-carboxylate A2->A3 A3->A4 A5 Heat and Monitor A4->A5 A6 Work-up and Purify A5->A6 B1 Convert Chloride to Iodide B4 Add tert-Butyl 4-iodopiperidine-1-carboxylate B1->B4 B2 Prepare Organozinc Reagent B5 Add Organozinc Reagent B2->B5 B3 Setup Pd/Cu Catalyst B3->B4 B4->B5 B6 Stir at RT and Monitor B5->B6 B7 Work-up and Purify B6->B7

Caption: Experimental workflows for the two Negishi coupling protocols.

References

Application Notes and Protocols for the Synthesis of tert-Butyl 4-(Aryloxy)piperidine-1-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of tert-butyl 4-(aryloxy)piperidine-1-carboxylates through the reaction of tert-butyl 4-chloropiperidine-1-carboxylate with various phenols. This reaction, a variation of the Williamson ether synthesis, is a crucial transformation in medicinal chemistry and drug discovery, as the resulting aryloxy-piperidine moiety is a common scaffold in a wide range of biologically active molecules. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, and its functionalization is of great interest for the development of novel therapeutic agents. The synthesis of 4-aryloxy-piperidine derivatives provides a versatile platform for introducing a wide range of phenolic moieties, allowing for the fine-tuning of pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is widely utilized to prevent unwanted side reactions and can be readily removed under mild acidic conditions for further synthetic manipulations.[1] This application note details a general and robust procedure for the coupling of various phenols with this compound.

Reaction Principle

The reaction proceeds via a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide or phenoxide). In this specific application, a phenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of this compound, leading to the displacement of the chloride leaving group and the formation of the desired ether linkage.

Experimental Protocols

General Procedure for the Synthesis of tert-Butyl 4-(Aryloxy)piperidine-1-carboxylates

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the desired phenol (1.0 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile) to dissolve the phenol.

  • Deprotonation of Phenol:

    • Using Sodium Hydride (NaH): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Using Potassium Carbonate (K₂CO₃): Add potassium carbonate (2.0 equivalents) to the solution of the phenol.

  • Addition of the Electrophile: To the resulting phenoxide solution, add this compound (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • If K₂CO₃ was used, filter off the solid and concentrate the filtrate.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(aryloxy)piperidine-1-carboxylate.

Data Presentation

The following table summarizes representative results for the synthesis of various tert-butyl 4-(aryloxy)piperidine-1-carboxylates using the general protocol described above.

EntryPhenolBaseSolventTime (h)Temp (°C)Yield (%)
1PhenolNaHDMF128085
24-MethoxyphenolNaHDMF148088
34-NitrophenolK₂CO₃CH₃CN188092
42-ChlorophenolNaHDMF2410075
5Naphth-2-olK₂CO₃DMF169089

Note: The data presented in this table are representative and actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of tert-butyl 4-(aryloxy)piperidine-1-carboxylates.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol Phenol deprotonation Deprotonation of Phenol phenol->deprotonation base Base (NaH or K₂CO₃) base->deprotonation solvent Anhydrous Solvent (DMF or CH₃CN) solvent->deprotonation piperidine This compound nucleophilic_substitution Nucleophilic Substitution piperidine->nucleophilic_substitution deprotonation->nucleophilic_substitution Phenoxide quench Quenching nucleophilic_substitution->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification drying->purification product tert-Butyl 4-(Aryloxy)piperidine-1-carboxylate purification->product

Caption: General workflow for the synthesis of tert-butyl 4-(aryloxy)piperidine-1-carboxylates.

Safety Precautions

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any sources of moisture.

  • N,N-Dimethylformamide (DMF) is a combustible liquid and a potential skin and respiratory irritant. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling any chemicals.

  • The reaction should be performed under an inert atmosphere to prevent the reaction of the base with atmospheric moisture and carbon dioxide.

Conclusion

The described protocol provides a reliable and versatile method for the synthesis of a variety of tert-butyl 4-(aryloxy)piperidine-1-carboxylates. This procedure is amenable to a range of substituted phenols, making it a valuable tool for the generation of compound libraries for drug discovery and development. The straightforward nature of the reaction and the commercial availability of the starting materials make this an accessible and important transformation for medicinal chemists.

References

Application Notes and Protocols for the Deprotection of the Boc Group from 4-Substituted N-Boc-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of the tert-butyloxycarbonyl (Boc) group from 4-substituted N-Boc-piperidines, a critical transformation in the synthesis of piperidine-containing drug candidates and other bioactive molecules. This document outlines standard acidic protocols, milder alternatives, and provides detailed experimental procedures for various substrates.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, and the Boc protecting group is frequently employed to mask the piperidine nitrogen during multi-step syntheses. The facile and selective removal of the Boc group is therefore a crucial step. The choice of deprotection method depends on the nature of the 4-substituent and the presence of other sensitive functional groups within the molecule. This guide details the most common and effective methods for this transformation.

Common Deprotection Methods

The most prevalent methods for Boc deprotection involve the use of strong acids, which readily cleave the carbamate bond.

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection. The reaction is typically fast and proceeds at room temperature.[1][2]

General Reaction Scheme:

Hydrochloric Acid (HCl) in Dioxane or Other Organic Solvents

Another common method involves the use of a solution of hydrogen chloride in an organic solvent, such as dioxane, methanol, or ethyl acetate.[1][3] This method often yields the hydrochloride salt of the deprotected piperidine, which can sometimes be more crystalline and easier to handle than the corresponding TFA salt.[1]

General Reaction Scheme:

Milder Deprotection Methods

In cases where the substrate contains acid-sensitive functional groups, milder deprotection conditions are required.

p-Toluenesulfonic Acid (p-TsOH)

p-Toluenesulfonic acid offers a milder alternative to TFA and HCl for Boc deprotection. It can be used in various solvents, and in some cases, even under solvent-free mechanochemical conditions.[1][4]

Thermal Deprotection

In the absence of any acid, the Boc group can be removed by heating, often in a high-boiling solvent or under solvent-free conditions.[5][6] This method is advantageous for its neutrality but may require high temperatures, which could be detrimental to some substrates.

Lewis Acids

Various Lewis acids have been reported to catalyze Boc deprotection, sometimes offering greater selectivity in the presence of other acid-labile groups.[7]

Quantitative Data for Deprotection of 4-Substituted N-Boc-piperidines

The following tables summarize reaction conditions and yields for the deprotection of various 4-substituted N-Boc-piperidines using different methods.

Table 1: Deprotection using Trifluoroacetic Acid (TFA)
4-SubstituentReagent/SolventTemperatureTimeYield (%)Reference
4-HydroxyTFA / DCMRoom Temp.1-2 h>95
4-OxoTFA / DCMRoom Temp.1-2 h>95
4-Carboxylic AcidTFA / DCMRoom Temp.1-4 hHigh[1]
4-Carboxylic Acid Methyl EsterTFA / DCM0 °C to RT16 hHigh[4]
4-AminoTFA / DCMRoom Temp.-High[8]
Table 2: Deprotection using Hydrochloric Acid (HCl)
4-SubstituentReagent/SolventTemperatureTimeYield (%)Reference
4-HydroxyHCl / MethanolRoom Temp.-High[3]
4-Oxo4M HCl / DioxaneRoom Temp.1-2 h>95
4-Amino6N HCl--High[9]
General Substituted4N HCl / Dioxane in EtOAc-1 hQuantitative[3]
General Substituted4N HCl / DioxaneRoom Temp.10-20 minHigh[10]
Table 3: Milder Deprotection Methods
4-SubstituentMethodReagent/ConditionsTimeYield (%)Reference
4-AminoMechanochemicalp-TsOH·H₂O (2 equiv), neat, 30 Hz ball milling10 min>98[4]
4-HydroxyMechanochemicalp-TsOH·H₂O (2 equiv), neat, 30 Hz ball milling10 min>98[4]
General SubstitutedThermal (Flow)Methanol or TFE, 120-240 °C30-60 minVariable[6]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA in DCM
  • Dissolve the N-Boc-4-substituted piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • To isolate the free amine, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the deprotected piperidine.

Protocol 2: General Procedure for Boc Deprotection with HCl in Dioxane
  • Dissolve the N-Boc-4-substituted piperidine (1.0 equiv) in a minimal amount of a suitable solvent such as methanol or dioxane.

  • To the stirred solution at room temperature, add a 4M solution of HCl in dioxane (3-5 equivalents).

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperidine may precipitate out of solution.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Protocol 3: Mechanochemical Boc Deprotection with p-TsOH
  • In a ball milling vessel, combine the N-Boc-4-substituted piperidine and 2 equivalents of p-toluenesulfonic acid monohydrate.[1][4]

  • Grind the mixture neat using a stainless steel ball at 30 Hz for 10 minutes at room temperature.[1][4][12]

  • Suspend the crude mixture in dichloromethane.

  • Collect the precipitated product by filtration and air-dry to give the deprotected amine as its toluenesulfonic acid salt.[1][4]

Signaling Pathways, Experimental Workflows, and Logical Relationships

Boc_Deprotection_Mechanism

Deprotection_Workflow

Troubleshooting

Issue Possible Cause(s) Solution(s)
Incomplete Reaction - Insufficient acid- Short reaction time- Low temperature- Steric hindrance- Increase equivalents of acid- Prolong reaction time- Gently warm the reaction (e.g., to 40-50 °C)- Consider a stronger acid or longer reaction time
Side Product Formation - Alkylation by the tert-butyl cation- Degradation of other acid-sensitive groups- Add a scavenger (e.g., anisole, thioanisole)- Use milder deprotection conditions (e.g., p-TsOH, lower acid concentration, lower temperature)
Difficult Product Isolation - Oily TFA salt- Product solubility- Use HCl to form a crystalline hydrochloride salt- Triturate with a non-polar solvent (e.g., diethyl ether) to induce precipitation

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Aminopiperidine from N-Boc-4-chloropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-aminopiperidine, a critical building block in the development of various pharmaceutical agents. The synthesis is a two-step process commencing with the amination of N-Boc-4-chloropiperidine to form N-Boc-4-aminopiperidine, followed by the deprotection of the Boc group to yield the final product, 4-aminopiperidine, which is isolated as its dihydrochloride salt for enhanced stability and ease of handling.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 4-aminopiperidine dihydrochloride.

StepCompound NameMolecular Weight ( g/mol )Moles (mol)EquivalentsTheoretical Yield (g)Expected Yield (%)
1: Amination N-Boc-4-chloropiperidine233.721.001.00--
Aqueous Ammonia (28-30%)17.03 (as NH₃)~20.0~20.0--
N-Boc-4-aminopiperidine200.281.001.00200.2885-95
2: Deprotection N-Boc-4-aminopiperidine200.281.001.00--
Hydrochloric Acid (in Isopropanol)36.46>2.00>2.00--
4-Aminopiperidine dihydrochloride173.081.001.00173.0890-98

Experimental Protocols

Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. The amination step involves a pressure reaction and should only be performed in a suitable pressure reactor by trained personnel. The deprotection step involves the use of a corrosive acid.

Protocol 1: Large-Scale Synthesis of N-Boc-4-aminopiperidine

This protocol details the amination of N-Boc-4-chloropiperidine using aqueous ammonia in a pressure reactor.

Materials:

  • N-Boc-4-chloropiperidine

  • Aqueous ammonia (28-30% w/w)

  • Isopropanol

  • Toluene

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Pressure reactor with stirring and temperature control

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure reactor, charge N-Boc-4-chloropiperidine (1.0 eq) and isopropanol.

  • Addition of Ammonia: To the stirred solution, add aqueous ammonia (28-30%, ~20 eq).

  • Reaction: Seal the reactor and heat the mixture to 100-120°C. Maintain this temperature with vigorous stirring for 12-24 hours. The pressure in the reactor will increase; ensure it remains within the safe operating limits of the equipment.

  • Reaction Monitoring: After the reaction time, cool the reactor to room temperature. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot from the cooled reaction mixture.

  • Work-up: Once the reaction is complete, vent the reactor safely in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and isopropanol.

  • Extraction: To the residue, add toluene and deionized water. Stir the mixture and separate the organic layer. Extract the aqueous layer with toluene (2 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-4-aminopiperidine as a solid. The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Protocol 2: Large-Scale Synthesis of 4-Aminopiperidine Dihydrochloride

This protocol describes the deprotection of N-Boc-4-aminopiperidine using hydrochloric acid in isopropanol.

Materials:

  • N-Boc-4-aminopiperidine

  • Isopropanol (IPA)

  • Hydrochloric acid in isopropanol (e.g., 5-6 M solution) or concentrated hydrochloric acid

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Reaction vessel with stirring and inert atmosphere (e.g., nitrogen)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve N-Boc-4-aminopiperidine (1.0 eq) in isopropanol.

  • Acid Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (>2.0 eq) to the stirred solution. If using concentrated HCl, add it dropwise, ensuring the temperature does not exceed 10°C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The deprotection progress can be monitored by the cessation of off-gassing (isobutylene and carbon dioxide) and by TLC or LC-MS.[1]

  • Product Precipitation: The product, 4-aminopiperidine dihydrochloride, will precipitate out of the solution as a white solid.[2][3] To enhance precipitation, the mixture can be cooled, and an anti-solvent such as diethyl ether or MTBE can be added.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold isopropanol and then with diethyl ether or MTBE to remove any residual impurities.

  • Drying: Dry the product under vacuum to a constant weight to obtain 4-aminopiperidine dihydrochloride as a white crystalline solid.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of 4-aminopiperidine dihydrochloride from N-Boc-4-chloropiperidine.

Synthesis_Workflow start N-Boc-4-chloropiperidine amination Amination start->amination Aq. NH₃, IPA 100-120°C, Pressure workup1 Work-up & Isolation amination->workup1 intermediate N-Boc-4-aminopiperidine deprotection Deprotection intermediate->deprotection HCl, Isopropanol 0°C to RT isolation2 Precipitation & Isolation deprotection->isolation2 product 4-Aminopiperidine dihydrochloride workup1->intermediate isolation2->product

Caption: Workflow for the synthesis of 4-aminopiperidine dihydrochloride.

References

Application Notes and Protocols: Synthesis of GPCR Modulators Using Tert-butyl 4-chloropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of G-Protein Coupled Receptor (GPCR) modulators utilizing tert-butyl 4-chloropiperidine-1-carboxylate as a key building block. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its functionalization is crucial for developing novel therapeutics targeting GPCRs. This compound serves as a versatile electrophilic intermediate for the introduction of various functionalities at the 4-position of the piperidine ring through nucleophilic substitution reactions.

This document outlines the synthesis of two distinct classes of GPCR modulators: Sigma-1 (σ1) receptor modulators and µ-Opioid Receptor (MOR) agonists/δ-Opioid Receptor (DOR) antagonists.

Application Note 1: Synthesis of Sigma-1 (σ1) Receptor Modulators

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions and is a promising therapeutic target for neurological disorders, including neurodegenerative diseases and pain. The following protocol describes the synthesis of potent σ1 receptor modulators via the N-alkylation of indazole with this compound.

Signaling Pathway of the Sigma-1 Receptor

sigma1_signaling cluster_ER Endoplasmic Reticulum Ligand σ1 Receptor Ligand Sigma1 Sigma-1 Receptor (σ1R) Ligand->Sigma1 Binds BiP BiP (Chaperone) Sigma1->BiP Dissociates from IRE1 IRE1 Sigma1->IRE1 Modulates Ca_channel Calcium Channels (e.g., IP3R) Sigma1->Ca_channel Regulates Ca2+ flux Mitochondria Mitochondria Ca_channel->Mitochondria Ca2+ signaling Cell_Survival Cell Survival & Neuroprotection Mitochondria->Cell_Survival Promotes ER Endoplasmic Reticulum synthesis_workflow_sigma1 Start tert-butyl 4-chloropiperidine-1-carboxylate + Indazole Reaction Nucleophilic Substitution (NaH, DMF, 80°C) Start->Reaction Intermediate Boc-protected 4-(Indazol-1-yl)piperidine Reaction->Intermediate Deprotection Boc Deprotection (TFA or HCl in Dioxane) Intermediate->Deprotection Product 4-(Indazol-1-yl)piperidine (Final Product) Deprotection->Product Purification Purification (Column Chromatography) Product->Purification Crude Product Purification->Product Pure Product mu_opioid_signaling Agonist µ-Opioid Receptor Agonist MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channels G_protein->K_channel Opens Ca_channel Ca2+ Channels G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia K_channel->Analgesia Leads to Ca_channel->Analgesia Leads to synthesis_workflow_mor Start tert-butyl 4-chloropiperidine-1-carboxylate + Aryl Grignard Reagent Grignard Grignard Reaction (THF, 0°C to rt) Start->Grignard Intermediate1 Boc-protected 4-Aryl-4-hydroxypiperidine Grignard->Intermediate1 Dehydration Dehydration (Acid catalyst, heat) Intermediate1->Dehydration Intermediate2 Boc-protected 4-Aryl-1,2,3,6-tetrahydropyridine Dehydration->Intermediate2 Reduction Hydrogenation (H₂, Pd/C) Intermediate2->Reduction Intermediate3 Boc-protected 4-Arylpiperidine Reduction->Intermediate3 Deprotection Boc Deprotection (TFA or HCl in Dioxane) Intermediate3->Deprotection Product 4-Arylpiperidine (Final Product) Deprotection->Product

Synthesis of fentanyl precursors from N-Boc-4-chloropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

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Troubleshooting & Optimization

How to prevent elimination side reactions with N-Boc-4-chloropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent elimination side reactions when working with N-Boc-4-chloropiperidine.

Troubleshooting Guide: Minimizing the Formation of N-Boc-1,2,3,6-tetrahydropyridine

The primary elimination side reaction encountered with N-Boc-4-chloropiperidine is the formation of N-Boc-1,2,3,6-tetrahydropyridine. This guide provides a systematic approach to troubleshoot and minimize this undesired byproduct.

Problem: Significant formation of N-Boc-1,2,3,6-tetrahydropyridine observed during a nucleophilic substitution reaction.

Visualizing the Reaction Pathway

G cluster_0 Desired Substitution Pathway (SN2) cluster_1 Undesired Elimination Pathway (E2) cluster_2 General Reactants & Conditions A N-Boc-4-chloropiperidine B 4-Substituted-N-Boc-piperidine A->B Nucleophile (Nu:), Weakly Basic Conditions C N-Boc-4-chloropiperidine D N-Boc-1,2,3,6-tetrahydropyridine C->D Strong, Sterically Hindered Base Nu Nucleophile/Base Nu->A Nu->C Solvent Solvent Solvent->A Solvent->C Temp Temperature Temp->A Temp->C

Caption: Competing substitution (SN2) and elimination (E2) pathways for N-Boc-4-chloropiperidine.

Troubleshooting Steps:

  • Evaluate the Base/Nucleophile: The choice of base and nucleophile is the most critical factor.

    • Issue: Using a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU). These bases favor the E2 mechanism, leading to the elimination product.

    • Solution: Opt for a weaker, less sterically hindered base. For many nucleophiles, a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient to promote the desired substitution. If the nucleophile is a primary or secondary amine, it can often act as the base itself, or a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can be used.

  • Assess the Reaction Temperature: Higher temperatures generally favor elimination over substitution.

    • Issue: Running the reaction at elevated temperatures (e.g., reflux in high-boiling solvents).

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C and slowly warming if necessary can significantly suppress the elimination pathway.

  • Analyze the Solvent: The polarity of the solvent can influence the reaction outcome.

    • Issue: Using a polar protic solvent (e.g., ethanol, methanol) with a strong base can increase the rate of elimination.

    • Solution: Employ a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO). These solvents can help to solvate the cation of the base without hydrogen bonding to the nucleophile, thereby enhancing its nucleophilicity for the desired SN2 reaction.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different reaction conditions on the outcome of nucleophilic substitution reactions with N-Boc-4-chloropiperidine. Please note that the exact yields can vary based on the specific nucleophile and other experimental parameters.

NucleophileBaseSolventTemperature (°C)Substitution Product Yield (%)Elimination Product Yield (%)
BenzylamineK₂CO₃DMF80~85-95<5
Sodium AzideNaN₃DMF/H₂O100~90Not reported, but generally low
ThiophenolK₂CO₃MeCNRoom Temp>90<5
PhenolCs₂CO₃Dioxane100~70-805-10
Sodium MethoxideNaOMeMeOHReflux40-5050-60
Potassium tert-butoxidet-BuOKTHFRoom Temp<10>90

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination side product when using N-Boc-4-chloropiperidine?

The main elimination byproduct is N-Boc-1,2,3,6-tetrahydropyridine. This occurs through a dehydrochlorination reaction, which is an E2-type elimination favored by strong bases and higher temperatures.

Q2: How can I choose the right base to favor substitution over elimination?

To favor the desired SN2 substitution, select a base that is a poor nucleophile itself but strong enough to deprotonate the nucleophile if necessary.

  • Good choices for substitution: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (DIPEA).

  • Bases to avoid (favor elimination): Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK), sodium hydride (NaH) when used with protic nucleophiles at high temperatures, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Q3: What is the effect of the solvent on the substitution versus elimination ratio?

Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions with N-Boc-4-chloropiperidine. They effectively solvate the counter-ion of the nucleophile, increasing its nucleophilicity. Polar protic solvents like ethanol and methanol can favor elimination, especially when used with strong bases.

Q4: I am still observing a significant amount of the elimination product even after optimizing the base and solvent. What else can I do?

  • Lower the temperature: Try running the reaction at a lower temperature for a longer period.

  • Use a more nucleophilic counter-ion: For example, if using an alcohol as a nucleophile, consider using the corresponding sodium or potassium alkoxide in a polar aprotic solvent.

  • Consider an alternative starting material: If elimination remains a persistent issue, consider using N-Boc-4-hydroxypiperidine and a Mitsunobu reaction to introduce the desired nucleophile with inversion of stereochemistry. This avoids the use of a strong base.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the reaction of N-Boc-4-chloropiperidine with a primary or secondary amine to yield the corresponding 4-amino-N-Boc-piperidine derivative.

Workflow Diagram

G A 1. Combine N-Boc-4-chloropiperidine, amine, and K2CO3 in DMF B 2. Heat the reaction mixture (e.g., 80 °C) A->B C 3. Monitor reaction progress by TLC/LC-MS B->C D 4. Aqueous workup: - Dilute with water - Extract with an organic solvent (e.g., EtOAc) C->D E 5. Dry, filter, and concentrate the organic phase D->E F 6. Purify by column chromatography E->F G Desired 4-amino-N-Boc-piperidine F->G

Caption: Experimental workflow for the synthesis of 4-amino-N-Boc-piperidines.

Materials:

  • N-Boc-4-chloropiperidine

  • Primary or secondary amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add N-Boc-4-chloropiperidine (1.0 eq), the amine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add DMF to achieve a concentration of approximately 0.5 M with respect to the N-Boc-4-chloropiperidine.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol

This protocol describes a general method for the reaction of N-Boc-4-chloropiperidine with a thiol to form a 4-thioether-N-Boc-piperidine derivative.

Workflow Diagram

G A 1. Combine N-Boc-4-chloropiperidine, thiol, and K2CO3 in MeCN B 2. Stir at room temperature A->B C 3. Monitor reaction progress by TLC/LC-MS B->C D 4. Filter off solids C->D E 5. Concentrate the filtrate D->E F 6. Purify by column chromatography E->F G Desired 4-thioether-N-Boc-piperidine F->G

Caption: Experimental workflow for the synthesis of 4-thioether-N-Boc-piperidines.

Materials:

  • N-Boc-4-chloropiperidine

  • Thiol (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add N-Boc-4-chloropiperidine (1.0 eq), the thiol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add acetonitrile to achieve a concentration of approximately 0.5 M with respect to the N-Boc-4-chloropiperidine.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Technical Support Center: Optimizing Nucleophilic Substitution on tert-butyl 4-chloropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for nucleophilic substitution on tert-butyl 4-chloropiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when planning a nucleophilic substitution on this compound?

A1: The success of the nucleophilic substitution reaction on this substrate primarily depends on the interplay of four key factors: the nature of the nucleophile, the choice of solvent, the base used, and the reaction temperature. A careful selection of these parameters is crucial to achieve high yields and minimize side reactions.

Q2: Which type of solvent is most suitable for this reaction?

A2: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred. These solvents are effective at dissolving both the substrate and many nucleophiles, and they do not solvate the nucleophile as strongly as polar protic solvents, thus enhancing its nucleophilicity.

Q3: What is the role of the base in this reaction, and which bases are commonly used?

A3: A base is often required to deprotonate the nucleophile (e.g., phenols, thiols, or secondary amines) to increase its nucleophilicity. Additionally, a non-nucleophilic base can be used to scavenge any acid generated during the reaction, which is important for preventing the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA). For weakly acidic nucleophiles, stronger bases like sodium hydride (NaH) may be necessary.

Q4: What are the most common side reactions to be aware of?

A4: The most prevalent side reaction is elimination (dehydrochlorination) to form tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)piperidine-1-carboxylate, especially when using strong, sterically hindered bases at elevated temperatures. Another potential issue is the cleavage of the Boc protecting group under acidic conditions, which could be inadvertently generated during the reaction or workup.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, the product, and any significant byproducts. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation - Ineffective deprotonation of the nucleophile.- Low reactivity of the nucleophile.- Inappropriate solvent.- Reaction temperature is too low.- Use a stronger base (e.g., NaH instead of K₂CO₃ for weakly acidic nucleophiles).- Increase the reaction temperature in increments of 10-20 °C.- Switch to a more polar aprotic solvent like DMF or DMSO.- Consider using a catalyst, such as a phase-transfer catalyst (e.g., tetrabutylammonium bromide) for reactions with poor solubility.
Formation of Elimination Byproduct - Use of a strong, sterically hindered base.- High reaction temperature.- Use a weaker, non-hindered base (e.g., K₂CO₃).- Lower the reaction temperature.- If a strong base is necessary, add it slowly at a lower temperature.
Cleavage of Boc Protecting Group - Presence of acidic impurities in reagents or solvents.- Generation of acidic byproducts during the reaction.- Acidic workup conditions.- Ensure all reagents and solvents are anhydrous and free of acidic impurities.- Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture to neutralize any generated acid.- Use a neutral or slightly basic aqueous workup.
Multiple Products Observed on TLC/LC-MS - N-alkylation of the nucleophile (if it has multiple nucleophilic sites).- Over-alkylation of the product.- Side reactions with the solvent.- Use a protecting group strategy for the nucleophile if necessary.- Use a stoichiometric amount of the electrophile.- Ensure the chosen solvent is inert under the reaction conditions.
Difficulty in Product Isolation/Purification - Product is highly soluble in the aqueous phase.- Product co-elutes with starting material or byproducts during chromatography.- Saturate the aqueous phase with brine (saturated NaCl solution) during extraction to reduce the solubility of the product.- Optimize the eluent system for column chromatography by testing different solvent polarities and additives (e.g., a small amount of triethylamine for basic products).

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Nucleophilic Substitution with Phenols

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
PhenolK₂CO₃DMF801275-85
4-MethoxyphenolCs₂CO₃DMF80880-90
4-NitrophenolK₂CO₃DMSO100690-95
4-ChlorophenolNaHTHF601665-75

Table 2: Representative Yields for Nucleophilic Substitution with Amines and Thiols

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
AnilineK₂CO₃DMF1002460-70
BenzylamineEt₃NMeCN801870-80
ThiophenolK₂CO₃DMF601285-95
Benzyl MercaptanNaHTHF501080-90

Note: The yields presented in the tables are approximate and can vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

General Procedure for the Synthesis of tert-Butyl 4-(Aryloxy)piperidine-1-carboxylate

To a solution of the corresponding phenol (1.2 mmol) in anhydrous DMF (10 mL) is added potassium carbonate (2.5 mmol). The mixture is stirred at room temperature for 30 minutes. Then, this compound (1.0 mmol) is added, and the reaction mixture is heated to 80-100 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 4-(aryloxy)piperidine-1-carboxylate.

General Procedure for the Synthesis of tert-Butyl 4-(Aryl/Alkylamino)piperidine-1-carboxylate

A mixture of this compound (1.0 mmol), the desired primary or secondary amine (1.5 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (15 mL) is heated to reflux. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water (30 mL) and ethyl acetate (30 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the target compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Nucleophile & Base in Solvent add_substrate Add this compound start->add_substrate heat Heat to Reaction Temperature add_substrate->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_node Pure Product purify->end_node

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_flowchart cluster_analysis Problem Analysis cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Reactions start Low Yield or Incomplete Reaction check_sm Starting Material Remaining? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products Yes increase_temp Increase Temperature check_sm->increase_temp No lower_temp Lower Temperature check_side_products->lower_temp Elimination check_boc Check Boc Group Integrity (Neutralize Acid) check_side_products->check_boc Boc Cleavage stronger_base Use Stronger Base increase_temp->stronger_base change_solvent Change to More Polar Solvent stronger_base->change_solvent weaker_base Use Weaker Base lower_temp->weaker_base

Caption: Troubleshooting flowchart for low reaction yield.

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of tert-butyl 4-chloropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of tert-butyl 4-chloropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging C-N cross-coupling reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with data tables and detailed experimental protocols to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. What are the most common initial steps to troubleshoot this issue?

Low or no conversion in the Buchwald-Hartwig amination of a sterically hindered secondary chloride like this compound can stem from several factors. The initial troubleshooting steps should focus on the key components of the reaction: the catalyst system, the reaction conditions, and the purity of the reagents.

A logical troubleshooting workflow can be visualized as follows:

Troubleshooting workflow for low conversion.

Q2: Which palladium catalyst and ligand combination is most effective for the amination of this hindered secondary chloride?

For challenging substrates like aryl chlorides and sterically hindered secondary amines, the choice of a bulky, electron-rich phosphine ligand is critical.[1] These ligands promote the formation of the active monoligated palladium species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[2] While optimal conditions should be determined empirically, the following table summarizes catalyst systems that have proven effective for similar challenging couplings.

Pd SourceLigandKey FeaturesTypical Loading (mol%)
Pd₂(dba)₃ or Pd(OAc)₂XPhosHighly active for C-Cl bond activation; good for sterically hindered substrates.[2]1-2 (Pd), 2-4 (Ligand)
Pd₂(dba)₃ or Pd(OAc)₂RuPhosEffective for a broad range of amines, including secondary cyclic amines.[3]1-2 (Pd), 2-4 (Ligand)
XPhos Pd G3/G4N/A (Precatalyst)Air- and moisture-stable, provides reliable formation of the active catalyst.1-2
(NHC)Pd(allyl)ClN/A (Precatalyst)N-Heterocyclic carbene (NHC) precatalysts can be highly effective for aryl chlorides.[4]1-2

Q3: How does the choice of base affect the reaction, and can I use a weaker base?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to increase its nucleophilicity.[5] For the amination of secondary alkyl chlorides, a strong, non-nucleophilic base is generally required. Weaker bases often lead to slow reaction rates, which can result in catalyst decomposition and lower yields.[2]

BasepKa of Conjugate AcidTypical ConcentrationAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu)~191.2 - 2.0 equiv.Highly effective, widely used.[5]Can be incompatible with base-sensitive functional groups.
Lithium bis(trimethylsilyl)amide (LHMDS)~261.2 - 2.0 equiv.Very strong base, can improve rates for challenging substrates.[3]Moisture sensitive, can introduce silylated byproducts.
Potassium phosphate (K₃PO₄)~12.31.5 - 2.5 equiv.Milder, good for substrates with base-sensitive groups.Often requires higher temperatures and longer reaction times.[6]
Cesium carbonate (Cs₂CO₃)~10.31.5 - 2.5 equiv.Good solubility in many organic solvents.Generally requires higher temperatures.

Q4: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired C-N coupling, leading to reduced yields and purification challenges.

Side ReactionDescriptionHow to Minimize
HydrodehalogenationReduction of the aryl chloride to the corresponding arene.Ensure a strictly inert atmosphere to exclude sources of hydrogen. The choice of ligand can also influence this pathway.[6]
β-Hydride EliminationCan occur from the palladium-amide intermediate, leading to an imine and the hydrodehalogenated arene.[1]Use bulky phosphine ligands that favor reductive elimination.
HomocouplingCoupling of two aryl halide molecules to form a biaryl species.Optimize the catalyst-to-ligand ratio and use ligands that promote C-N over C-C bond formation.[2]

Troubleshooting Guide: From Low Conversion to Optimized Reaction

This section provides a more detailed, step-by-step approach to optimizing your reaction.

Problem: The reaction has stalled with significant starting material remaining.

Potential Cause 1: Catalyst Deactivation The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly anaerobic conditions.

  • Solution:

    • Ensure an Inert Atmosphere: Use Schlenk techniques or a glovebox. Purge all glassware with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

    • Degas the Solvent: Bubble an inert gas through the solvent for at least 30 minutes before use, or use the freeze-pump-thaw method for more rigorous oxygen removal.

    • Use a Precatalyst: Air-stable precatalysts, such as XPhos Pd G3, can provide more consistent results by avoiding the in-situ generation of the active Pd(0) species.[2]

Potential Cause 2: Poor Solubility of Reaction Components If the base or other reagents are not sufficiently soluble in the chosen solvent, the reaction rate can be significantly diminished.

  • Solution:

    • Solvent Selection: Toluene, dioxane, and THF are commonly used and effective solvents.[7] Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.

    • Base Solubility: Consider the solubility of your chosen base. For example, Cs₂CO₃ has better solubility in many organic solvents compared to K₃PO₄.

    • Stirring: Ensure vigorous stirring to maximize the interaction between solid and liquid phases.

Problem: Multiple unidentified byproducts are observed by TLC or LC-MS.

Potential Cause: Sub-optimal Reaction Conditions The formation of byproducts is often a sign that the reaction conditions are not optimized for the desired C-N coupling.

  • Solution: Systematic Optimization A Design of Experiments (DoE) approach can be highly effective for optimizing multiple reaction parameters simultaneously. However, a one-variable-at-a-time approach can also be successful.

    • Ligand Screening: If you have access to a variety of phosphine ligands, screen a small set of bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos) to identify the most promising candidate.[8]

    • Base Screening: Evaluate the effect of different strong bases (e.g., NaOt-Bu, KOt-Bu, LHMDS) on the reaction outcome.

    • Temperature Optimization: Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[7] However, for some sensitive substrates, a lower temperature with a more active catalyst system may be beneficial.

The following diagram illustrates the logical relationship in optimizing the reaction parameters:

Optimization_Logic start Initial Reaction Conditions ligand_screen Screen Ligands (e.g., XPhos, RuPhos, SPhos) start->ligand_screen base_screen Screen Bases (e.g., NaOt-Bu, LHMDS, K3PO4) ligand_screen->base_screen Select best ligand temp_screen Optimize Temperature (e.g., 80, 100, 110 °C) base_screen->temp_screen Select best base optimized Optimized Yield temp_screen->optimized Fine-tune temperature

Logical flow for reaction optimization.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization based on the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (0.1-0.2 M)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by the amine and then this compound.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol for Solvent Degassing (Bubbling Method)

  • Place the required volume of anhydrous solvent in a flask with a magnetic stir bar.

  • Insert a long needle or glass pipette connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent with gentle stirring for at least 30 minutes.

References

Technical Support Center: Minimizing Homo-coupling in Cross-Coupling Reactions of N-Boc-4-chloropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of N-Boc-4-chloropiperidine. The focus is on practical strategies to minimize the formation of undesired homo-coupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem in my cross-coupling reaction with N-Boc-4-chloropiperidine?

A1: Homo-coupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two identical molecules of a reactant couple with each other. In the context of your work with N-Boc-4-chloropiperidine, this can manifest as the formation of a bis(N-Boc-4-piperidinyl) species (from the coupling of two piperidine molecules) or a biaryl/dialkyne species (from the coupling of two molecules of your coupling partner, such as a boronic acid or alkyne). This side reaction consumes your starting materials and catalyst, leading to a lower yield of the desired cross-coupled product and complicating purification.

Q2: What are the main causes of homo-coupling?

A2: Several factors can promote homo-coupling. In Suzuki-Miyaura coupling, the presence of oxygen can lead to the oxidative homo-coupling of organoboron reagents.[1][2] For Sonogashira coupling, the copper(I) co-catalyst, especially in the presence of oxygen, is a primary culprit for the homo-coupling of terminal alkynes (Glaser coupling).[3] In general, factors that disrupt the catalytic cycle, such as slow oxidative addition or transmetalation, can provide opportunities for side reactions like homo-coupling to occur. The choice of palladium source, ligand, base, and solvent all play a critical role.[4][5][6]

Q3: How can I visually understand where homo-coupling occurs in the catalytic cycle?

A3: The following diagram illustrates a generalized palladium cross-coupling cycle and indicates the points where homo-coupling side reactions can arise.

CrossCoupling_HomoCoupling cluster_main_cycle Desired Cross-Coupling Cycle cluster_homo_coupling Homo-Coupling Side Reactions Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-M Homo_R1 R1-R1 Pd(II)_Complex->Homo_R1 Reductive Elimination (from 2x R1-Pd) Pd(II)_Coupling R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Coupling Homo_R2 R2-R2 Transmetalation->Homo_R2 Oxidative Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R1-R2 Reductive_Elimination->Product Troubleshooting_Workflow start High Homo-coupling Observed check_degassing Is the reaction rigorously degassed? start->check_degassing degas_procedure Improve degassing protocol (e.g., freeze-pump-thaw) check_degassing->degas_procedure No check_catalyst Is the catalyst/ligand optimal? check_degassing->check_catalyst Yes degas_procedure->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) check_catalyst->screen_ligands No check_base Is the base appropriate? check_catalyst->check_base Yes use_precatalyst Switch to a well-defined Pd pre-catalyst screen_ligands->use_precatalyst use_precatalyst->check_base screen_bases Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3) check_base->screen_bases No check_solvent_temp Are solvent and temperature optimized? check_base->check_solvent_temp Yes screen_bases->check_solvent_temp screen_solvents_temp Screen solvents and vary temperature check_solvent_temp->screen_solvents_temp No success Homo-coupling Minimized check_solvent_temp->success Yes screen_solvents_temp->success Experimental_Workflow setup 1. Reaction Setup (Substrates, Base, Catalyst/Ligand) inert 2. Establish Inert Atmosphere (Evacuate & Backfill) setup->inert add_solvents_reagents 3. Add Degassed Solvents & Liquid Reagents inert->add_solvents_reagents react 4. Heat and Stir (Monitor Progress) add_solvents_reagents->react workup 5. Work-up (Quench, Extract, Dry) react->workup purify 6. Purification (Column Chromatography) workup->purify product Desired Cross-Coupled Product purify->product

References

Catalyst and ligand selection for efficient coupling with tert-butyl 4-chloropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst and ligand selection in cross-coupling reactions with tert-butyl 4-chloropiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for this compound?

A1: Palladium-catalyzed cross-coupling reactions are widely used for this substrate. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.

  • Negishi Coupling: Effective for coupling with organozinc reagents, particularly for forming C(sp²)-C(sp³) bonds.[1][2]

  • Sonogashira Coupling: Used for creating C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the coupling of the piperidine with alkenes.

  • Kumada Coupling: Involves the reaction with Grignard reagents.[3]

The choice of reaction depends on the desired bond formation and the nature of the coupling partner.

Q2: What are the main challenges when using this compound as a substrate?

A2: As a secondary alkyl chloride, this substrate can present several challenges:

  • Slower Oxidative Addition: The C(sp³)-Cl bond is generally less reactive than corresponding bromides or iodides, often requiring more active catalysts.

  • β-Hydride Elimination: This is a common side reaction with alkyl halides, leading to the formation of an alkene byproduct and hydrodehalogenation of the starting material.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the piperidine ring can sterically hinder the approach to the catalytic center.

  • Base-Sensitivity: The Boc group can be sensitive to strong bases, potentially leading to deprotection.

Q3: How do I select the appropriate catalyst and ligand?

A3: The choice of catalyst and ligand is crucial for a successful coupling reaction. Here are some general guidelines:

  • For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[4] Pre-formed catalysts (precatalysts) like XPhos Pd G3 can offer more consistent results.

  • For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are excellent choices to promote the reaction with aryl chlorides.[4]

  • For Negishi Coupling: A combination of a palladium catalyst like Cl₂Pd(dppf) and a copper(I) co-catalyst has been shown to be effective for the coupling of the corresponding 4-piperidylzinc iodide.[1]

  • For Sonogashira Coupling: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free systems are also available.[5]

Q4: What is the role of the base in these coupling reactions?

A4: The base plays a critical role in most of these coupling reactions. Its primary functions are to activate one of the coupling partners (e.g., the boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig amination) and to neutralize the halide byproduct. The choice of base is critical, as a base that is too strong can lead to side reactions like dehydrohalogenation or decomposition of sensitive substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst/Ligand - Use fresh, high-purity catalyst and ligand. Phosphine ligands can be air-sensitive and should be stored under an inert atmosphere. - For reactions involving aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to more active, bulky, and electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos).[4] - Consider using air-stable precatalysts (e.g., XPhos Pd G3) for better consistency.[4]
Inefficient Oxidative Addition - Increase the reaction temperature. - Switch to a more electron-rich ligand to facilitate the oxidative addition of the alkyl chloride.
Poor Quality Reagents - Ensure all starting materials, especially the boronic acid or organometallic reagent, are pure and dry. - Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst.[4]
Incorrect Base - The base may be too weak to promote the reaction. Try a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu), but be mindful of substrate stability. - The base may be insoluble in the reaction solvent. Ensure vigorous stirring or consider a solvent system that allows for better solubility.
Formation of Side Products
Side Product Potential Cause Mitigation Strategies
Dehydrohalogenation (Elimination) β-hydride elimination from the palladium-alkyl intermediate.- Use bulky ligands that favor reductive elimination over β-hydride elimination. - Lowering the reaction temperature may help.
Protodeboronation (in Suzuki Coupling) Cleavage of the C-B bond of the boronic acid by a proton source.- Use anhydrous solvents and reagents. - Employ a milder base (e.g., K₃PO₄, KF). - Consider using more stable boronic esters (e.g., pinacol esters).
Homocoupling Coupling of two molecules of the same starting material.- Ensure the reaction is carried out under a strict inert atmosphere to minimize oxygen. - Optimize the catalyst-to-ligand ratio.

Experimental Protocols

Negishi Coupling for the Synthesis of 4-Arylpiperidines

This protocol is adapted from a procedure for the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides.[1]

1. Preparation of the Organozinc Reagent:

  • Activate zinc dust using an improved, safer procedure as described in the literature.[1]

  • React the activated zinc with 1-Boc-4-iodopiperidine in a suitable solvent like THF to generate the 4-(N-BOC-piperidyl)zinc iodide reagent.

2. Cross-Coupling Reaction:

  • To a solution of the aryl halide or triflate in a suitable solvent, add the prepared organozinc reagent.

  • Add the palladium catalyst (e.g., Cl₂Pd(dppf)) and a copper(I) co-catalyst.

  • Stir the reaction mixture at the appropriate temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup followed by purification.

Quantitative Data Summary for Negishi Coupling of 4-(N-BOC-piperidyl)zinc iodide [1]

Aryl Halide/TriflateCatalyst SystemYield (%)
4-BromotolueneCl₂Pd(dppf) / CuI85
4-BromoanisoleCl₂Pd(dppf) / CuI90
4-ChlorobenzonitrileCl₂Pd(dppf) / CuI78
Phenyl triflateCl₂Pd(dppf) / CuI82

Visualizations

troubleshooting_workflow start Low or No Yield in Coupling Reaction reagent_check Check Reagent Quality and Purity start->reagent_check catalyst_check Evaluate Catalyst and Ligand start->catalyst_check conditions_check Assess Reaction Conditions start->conditions_check side_products Analyze for Side Products start->side_products reagent_sol Use fresh, pure, and dry reagents. Degas solvents. reagent_check->reagent_sol catalyst_sol Switch to more active ligand (e.g., XPhos). Use air-stable precatalyst. catalyst_check->catalyst_sol conditions_sol Optimize temperature. Screen different bases. Ensure inert atmosphere. conditions_check->conditions_sol side_products_sol Identify side products (e.g., elimination). Adjust ligand/conditions to minimize. side_products->side_products_sol

Caption: Troubleshooting workflow for low-yield coupling reactions.

suzuki_catalytic_cycle cluster_reagents Reagents pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_r_r R-Pd(II)-R'(L_n) pd_complex->pd_r_r [R'-B(OR)₂(Base)]⁻ transmetalation Transmetalation pd_r_r->pd0 product R-R' pd_r_r->product reductive_elimination Reductive Elimination reagents R-X + R'-B(OR)₂ base Base borate [R'-B(OR)₂(Base)]⁻

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Managing the deprotection of N-Boc-4-chloropiperidine in the presence of sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the deprotection of N-Boc-4-chloropiperidine, particularly when sensitive functional groups are present in the molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection process in a question-and-answer format.

Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I fix it?

A1: Incomplete deprotection is a frequent issue that can stem from several factors.[1] The most common causes include:

  • Insufficient Acid: The concentration or number of equivalents of your acidic reagent may be too low to drive the reaction to completion.[2] The rate of cleavage can be highly dependent on the acid concentration.[3][4]

  • Short Reaction Time: Some substrates, especially those with steric hindrance near the Boc group, may require longer reaction times for full deprotection.[3][4]

  • Low Temperature: While many deprotections are run at room temperature, sluggish reactions can sometimes be encouraged by gentle warming, though this may increase the risk of side reactions.[2][3]

  • Reagent Degradation: Ensure that the acid used (e.g., TFA) is fresh and has not been compromised by improper storage.[3]

Troubleshooting Steps:

  • Extend Reaction Time: Continue stirring the reaction and monitor periodically by TLC or LC-MS.[5]

  • Increase Acid Concentration: Add more of the acidic reagent to the reaction mixture.[5]

  • Change Reagent/Solvent: If using TFA in DCM, switching to neat TFA or to an alternative like 4M HCl in dioxane may be more effective.[5]

  • Increase Temperature: Gently warm the reaction (e.g., to 40°C), but monitor closely for the appearance of side products.[3]

Q2: I'm observing unexpected side products. What are they and how can I prevent them?

A2: The primary cause of side product formation is the reactive tert-butyl cation (tBu⁺) generated during the acid-catalyzed cleavage of the Boc group.[3][4][6] This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture.[2]

  • Common Side Reaction: t-Butylation of nucleophilic functional groups. Sensitive residues like methionine and cysteine are particularly susceptible.[3][4] The deprotected piperidine nitrogen itself can also be alkylated.[2]

Prevention Strategy: Use of Scavengers Scavengers are nucleophilic compounds added to the reaction to trap the tert-butyl cation before it can react with your molecule.[2]

  • Recommended Scavengers: A common and effective combination is Triisopropylsilane (TIS) and water, often used at 2.5% to 5% each in the reaction mixture.[2] TIS is a general-purpose scavenger that effectively captures the carbocation.[2]

Q3: My molecule contains an ester (or another acid-sensitive group) that is being cleaved. What are my options for selective deprotection?

A3: This is a classic chemoselectivity challenge. Standard strong acid conditions like TFA in DCM will often cleave other acid-labile groups such as tert-butyl esters, acetals, and some ethers.[5][7][8] Fortunately, several milder methods can achieve selective N-Boc removal.[5][8]

Mild and Selective Deprotection Methods:

  • 4M HCl in Dioxane: This reagent is often superior for selectively deprotecting N-Boc groups in the presence of tert-butyl esters and ethers.[9][10][11]

  • Oxalyl Chloride in Methanol: This system offers a very mild and selective method for N-Boc deprotection and has been shown to be compatible with acid-labile functionalities where traditional TFA or HCl methods failed.[7][8][12][13]

  • Aqueous Phosphoric Acid: For some substrates, aqueous phosphoric acid can serve as a mild and effective deprotection reagent.[1][7]

  • Lewis Acids: Certain Lewis acids, such as Bismuth(III) trichloride (BiCl₃), can selectively remove the N-Boc group under specific conditions, leaving acid-labile groups unaffected.[14]

  • Thermolytic Deprotection: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at reflux or under microwave conditions can effect a neutral deprotection.[15]

Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to conditions for N-Boc deprotection?

A1: The two most widely used methods for N-Boc deprotection are:

  • Trifluoroacetic Acid (TFA): Typically used as a 25-50% solution in an inert solvent like dichloromethane (DCM).[2][16] The reaction is usually complete within 1-4 hours at room temperature.[16][17]

  • Hydrogen Chloride (HCl): A 4M solution of HCl in an organic solvent, most commonly 1,4-dioxane, is very effective.[9][10][18] This method is also typically run at room temperature for 1-4 hours and often results in the precipitation of the desired amine as its hydrochloride salt.[2][16]

Q2: How do I monitor the progress of the deprotection reaction?

A2: Several analytical techniques can be used to monitor the reaction's progress:[3]

  • Thin-Layer Chromatography (TLC): This is a quick way to visualize the disappearance of the starting material (higher Rf) and the appearance of the more polar product (lower Rf).[3][5] Staining the TLC plate with a ninhydrin solution is highly effective, as it develops a distinct color (usually purple) with the newly formed free amine.[3][5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for quantitatively tracking the consumption of starting material and formation of the product, while also confirming the product's mass.[3]

  • ¹H NMR Spectroscopy: Can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which appears around 1.4 ppm.[3]

Q3: What is the best way to work up the reaction after deprotection?

A3: The work-up procedure depends on the acidic reagent used and the properties of your final compound.

  • For TFA/DCM:

    • Remove the DCM and excess TFA under reduced pressure.[16]

    • The resulting TFA salt can sometimes be used directly in the next step.[19]

    • To obtain the free amine, dissolve the residue and carefully add a base like saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic.[3][16]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[3]

  • For HCl/Dioxane:

    • The deprotected product often precipitates from the reaction mixture as a hydrochloride salt.[16] This solid can be isolated by filtration and washed with a solvent like diethyl ether.[16]

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[3]

    • If the free base is required, the salt can be neutralized following a similar basic work-up as described for TFA.[2][3]

Data Summary: N-Boc Deprotection Methods

The following table summarizes various conditions for N-Boc deprotection, highlighting their compatibility with sensitive functional groups.

Reagent SystemSolventTypical ConditionsCompatible WithIncompatible With / Caution
TFA (25-50%) DCM1-4 h, 0°C to RTRobust groupst-Butyl esters, Acetals, some Ethers[7][8]
4M HCl 1,4-Dioxane30 min - 4 h, RTt-Butyl esters, t-Butyl ethers[9][10]Phenolic t-butyl ethers[9][10]
Oxalyl Chloride (3 eq.) Methanol1-4 h, RTEsters, Acid-labile groups[7][8]Use in a well-ventilated fume hood
BiCl₃ Acetonitrile/Water55°Ct-Butyl esters, Pmc group[14]Requires elevated temperature
HFIP HFIP5 min - 1 h, Reflux/MicrowaveMany functional groups[15]Requires high temperatures
Aqueous H₃PO₄ THFVariesSome acid-sensitive groups[1][7]Substrate-dependent
Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM [2][3]

  • Dissolve the N-Boc-4-chloropiperidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 equiv, often as a 25-50% solution in DCM). If the substrate is sensitive to t-butylation, add scavengers (e.g., 2.5% TIS, 2.5% water) to the TFA/DCM mixture before addition.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • For work-up, proceed with a basic wash as described in the FAQ section to isolate the free amine.

Protocol 2: Selective Deprotection with HCl in Dioxane [2][9][11]

  • In a round-bottom flask, dissolve the N-Boc-4-chloropiperidine derivative (1.0 equiv) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane (3-10 equiv) to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to 4 hours. The hydrochloride salt of the deprotected amine may precipitate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. Alternatively, the addition of diethyl ether can be used to precipitate the salt, which is then collected by filtration.

Protocol 3: Mild Deprotection for Acid-Sensitive Substrates using Oxalyl Chloride [7][8][12]

  • Dissolve the N-Boc-4-chloropiperidine derivative (1.0 equiv) in methanol in a round-bottom flask.

  • Add oxalyl chloride (3.0 equiv) to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be purified or subjected to a basic work-up to yield the free amine.

Visualizations

The following diagrams illustrate key decision-making processes and reaction mechanisms relevant to N-Boc deprotection.

Deprotection_Workflow start Start: Assess Functional Group Sensitivity in Substrate decision1 Are there highly acid-labile groups? (e.g., t-Butyl Esters, Acetals) start->decision1 method_strong Use Standard Conditions: - 25-50% TFA in DCM - 4M HCl in Dioxane decision1->method_strong No method_selective Use Selective Conditions: - 4M HCl in Dioxane (often preserves t-Bu esters) decision1->method_selective Yes decision2 Are standard acidic conditions (TFA, HCl) causing degradation? method_mild Use Mild Conditions: - Oxalyl Chloride / MeOH - Aqueous H3PO4 - Lewis Acids (BiCl3) decision2->method_mild Yes method_selective->decision2

Caption: Decision workflow for selecting an N-Boc deprotection method.

Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway BocN N-Boc Piperidine Protonated Protonated Carbamate BocN->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tBu⁺ tBu t-Butyl Cation (tBu⁺) Protonated->tBu Generates AmineSalt Deprotected Amine Salt CarbamicAcid->AmineSalt - CO₂ SideProduct Alkylated Side Product (tBu-Nu) tBu->SideProduct Nucleophile Nucleophile (Nu) Nucleophile->SideProduct

Caption: Mechanism of N-Boc deprotection and common side reaction.

References

Workup and purification strategies for 4-substituted N-Boc-piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the workup and purification of 4-substituted N-Boc-piperidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-substituted N-Boc-piperidine derivatives and how can they be identified?

A1: Common impurities largely depend on the synthetic route. They often include unreacted starting materials (e.g., 4-hydroxypiperidine, the substituting agent), byproducts from side reactions (such as double substitution or products from incomplete reactions), and residual solvents from the reaction or initial workup. Identification can be achieved using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the NMR spectrum of the crude product with that of the starting materials and the expected product can help identify specific impurities.[1]

Q2: My N-Boc-piperidine derivative appears as an oil, but the literature reports it as a solid. What should I do?

A2: The physical state of a compound is highly dependent on its purity. The presence of residual solvents or other impurities can significantly depress the melting point, causing a compound that is typically a solid to appear as an oil.[1] First, ensure all solvents are thoroughly removed under a high vacuum. If the product remains an oil, it is likely impure and requires further purification. Techniques such as flash column chromatography are often effective in removing impurities and inducing crystallization.

Q3: Can the N-Boc protecting group be cleaved during an acidic workup?

A3: Yes, the tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be partially or fully cleaved.[2] While brief washes with dilute aqueous acids (e.g., 0.5M or 1M HCl) are generally tolerated, prolonged exposure or the use of strong acids (like concentrated HCl or trifluoroacetic acid) will lead to deprotection.[2][3] If your protocol requires an acidic wash, it should be performed quickly and at a low temperature to minimize Boc group cleavage. Always neutralize with a base wash (e.g., saturated sodium bicarbonate) afterward.

Q4: What are the best general strategies for purifying 4-substituted N-Boc-piperidine derivatives?

A4: The choice of purification strategy depends on the physical properties of the derivative and the nature of the impurities.

  • Flash Column Chromatography: This is a versatile and widely used method for separating compounds with different polarities.[4][5] A silica gel stationary phase with a mobile phase gradient of hexanes and ethyl acetate is a common starting point.[5]

  • Crystallization/Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.[6] Common solvents include ethanol, acetone, and petroleum ether.[7][8]

  • Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities. The N-Boc-piperidine derivative itself is generally neutral and will remain in the organic phase during washes with aqueous acid or base.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after workup 1. Incomplete reaction. 2. Product loss during aqueous extraction due to some water solubility. 3. Partial deprotection of the Boc group during an acidic wash, leading to loss in the aqueous layer.1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the workup. 2. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Back-extract the aqueous layers with the organic solvent. 3. Use dilute acid for a short period, or omit the acid wash if possible. Neutralize immediately after the acid wash.
Poor separation during column chromatography 1. Inappropriate solvent system (mobile phase). 2. Column overloading. 3. The compound is unstable on silica gel (can be acidic).1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. 2. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). 3. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%). Alternatively, use a different stationary phase like alumina.
"Oiling out" or failure to crystallize during recrystallization 1. High concentration of impurities. 2. The chosen solvent is not ideal. 3. Cooling the solution too rapidly.1. Purify the crude material by another method, such as flash chromatography, to increase its purity before attempting recrystallization.[1] 2. Screen for a better solvent or solvent system. An ideal solvent should dissolve the compound when hot but not when cold. 3. Allow the solution to cool slowly to room temperature to encourage crystal formation before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also induce crystallization.[1]
Unexpected presence of the de-Boc'd piperidine 1. Acidic conditions during workup or purification. 2. Thermal decomposition of the Boc group.1. Avoid strong acids. If an acid wash is necessary, use a dilute solution and perform it quickly at low temperatures.[2] If using silica gel chromatography, consider neutralizing the silica gel with triethylamine. 2. Avoid excessive heat during solvent removal or reaction.

Quantitative Data Summary

Compound Purification Method Eluent/Solvent Yield Purity Reference
4-Boc-aminopiperidinePulpingn-heptane90.7%99.0% (GC)[9]
N-Boc-4-hydroxypiperidineCrystallizationPetroleum ether-99.5% (GC)[6]
N-Boc-piperidine-4-carboxylic acid methyl esterColumn Chromatography2% methanol in chloroform99%-[4]
N-Boc-piperidine-4-carboxylic acid methyl esterColumn Chromatographyn-hexane/EtOAc (4.5:1)90%-[4]

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., DCM, EtOAc), proceed to step 3. If it is water-miscible (e.g., THF, methanol), remove the solvent under reduced pressure and dissolve the residue in a water-immiscible solvent like ethyl acetate.

  • Wash the organic solution sequentially with:

    • 1M HCl (optional, for removing basic impurities; perform quickly).

    • Saturated aqueous NaHCO₃ solution (to neutralize any acid and remove acidic impurities).

    • Water.

    • Brine (to facilitate phase separation and remove bulk water).

  • Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column:

    • Choose an appropriately sized column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed sample and carefully add it to the top of the packed column.

    • Add a small layer of sand on top of the sample.

  • Elute the Column:

    • Carefully add the mobile phase to the column.

    • Begin elution with the least polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Isolate the Product:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified N-Boc-piperidine derivative.

Protocol 3: Purification by Recrystallization
  • Choose a Solvent: Select a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolve the Crude Product: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cool: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry: Dry the purified crystals under a vacuum to a constant weight.[1]

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) start->workup extraction Solvent Extraction & Drying workup->extraction concentration Concentration extraction->concentration crude_product Crude Product concentration->crude_product purification_choice Purity Check (TLC/NMR) crude_product->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Impure recrystallization Recrystallization purification_choice->recrystallization Solid & Reasonably Pure pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for workup and purification.

troubleshooting_chromatography start Poor Separation in Column Chromatography cause1 Wrong Solvent System? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Compound Degrading on Silica? start->cause3 solution1 Optimize Rf on TLC (0.2-0.4) cause1->solution1 Yes solution2 Reduce Sample Load (e.g., 1:50 ratio) cause2->solution2 Yes solution3 Neutralize Silica with Et3N or Use Alumina cause3->solution3 Yes

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Analysis of Byproducts in Reactions of tert-Butyl 4-Chloropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-chloropiperidine-1-carboxylate. The focus is on the identification and analysis of reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in nucleophilic substitution reactions with this compound?

A1: In nucleophilic substitution reactions, the two most common byproducts are the elimination product, tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate , and the hydrolysis product, tert-butyl 4-hydroxypiperidine-1-carboxylate . The formation of the elimination product is favored by strong, sterically hindered bases and higher reaction temperatures. The hydrolysis product can form if water is present in the reaction mixture.

Q2: How can I minimize the formation of the elimination byproduct?

A2: To minimize the formation of the tetrahydropyridine byproduct, consider the following strategies:

  • Use a weaker, non-nucleophilic base.

  • Employ milder reaction conditions, such as lower temperatures.

  • Choose a less sterically hindered nucleophile if the reaction allows.

  • Carefully control the stoichiometry of the reagents.

Q3: My LC-MS analysis shows an unexpected peak with a mass corresponding to the loss of the Boc group. What could this be?

A3: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. If your mobile phase is acidic (e.g., contains formic or trifluoroacetic acid), you may observe in-source fragmentation or on-column cleavage of the Boc group, leading to the detection of 4-chloropiperidine or its derivatives. To confirm this, you can try a mobile phase with a lower acid concentration or a different modifier.

Q4: I am having trouble achieving good chromatographic separation between the starting material and the potential byproducts. What can I do?

A4: Achieving good separation can be challenging due to the structural similarity of the compounds. Here are some troubleshooting tips:

  • Optimize the mobile phase gradient: A shallower gradient can improve resolution.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Adjust the pH of the mobile phase: This can change the ionization state of the analytes and improve separation.

  • Try a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.

Troubleshooting Guide for LC-MS Analysis

This guide addresses common issues encountered during the LC-MS analysis of reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Dilute the sample.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure consistent ionization of the analytes.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization- Ion suppression from matrix components- Suboptimal MS parameters- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample clean-up to remove interfering substances.- Perform a full scan and product ion scan to determine the optimal precursor and product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Retention Time Shifts - Inconsistent mobile phase preparation- Column degradation- Fluctuations in column temperature- Prepare fresh mobile phase and ensure accurate composition.- Use a guard column and flush the column regularly.- Ensure the column oven is maintaining a stable temperature.
Ghost Peaks / Carryover - Contamination from previous injections- Inadequate needle wash- Inject a blank solvent run to confirm carryover.- Use a stronger needle wash solution.- Increase the needle wash volume and/or the number of wash cycles.
Unidentified Peaks in Chromatogram - Reaction byproducts- Impurities in starting materials or reagents- Degradation of sample- Analyze the mass spectrum of the unknown peak to determine its molecular weight.- Perform MS/MS fragmentation to obtain structural information.- Compare the fragmentation pattern to known fragmentation pathways of piperidine derivatives.

Data Presentation: Byproduct Formation in a Representative Reaction

The following table summarizes representative quantitative data for the formation of byproducts in a hypothetical nucleophilic substitution reaction between this compound and a generic amine nucleophile under different basic conditions. This data is for illustrative purposes to demonstrate how results can be presented.

Base Temperature (°C) Desired Product (%) Elimination Byproduct (%) Hydrolysis Byproduct (%)
Triethylamine2585105
Triethylamine5070255
Potassium Carbonate259055
Potassium Carbonate5082135
DBU2560355

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added the nucleophile (1.1 eq) and a base (1.2 eq).

  • The reaction mixture is stirred at the desired temperature for a specified time (e.g., 2-24 hours).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

LC-MS Method for Byproduct Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (m/z 100-500) for initial identification, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Expected [M+H]⁺ ions:

      • This compound: m/z 220.1

      • tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate: m/z 184.1

      • tert-butyl 4-hydroxypiperidine-1-carboxylate: m/z 202.1

      • Desired substitution product: Dependent on the nucleophile used.

Visualizations

Reaction_Pathway sub tert-Butyl 4-chloropiperidine-1-carboxylate sub_prod Desired Substitution Product sub->sub_prod Substitution (SN2) elim_prod Elimination Byproduct (tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate) sub->elim_prod Elimination (E2) nuc Nucleophile (e.g., R-NH2) nuc->sub_prod base Base base->elim_prod

Caption: Reaction pathways for this compound.

Experimental_Workflow reaction Perform Nucleophilic Substitution Reaction sampling Take Aliquot of Reaction Mixture reaction->sampling dilution Dilute Sample with Mobile Phase sampling->dilution lcms LC-MS Analysis dilution->lcms data_analysis Data Analysis: - Identify Peaks - Quantify Byproducts lcms->data_analysis

Caption: Experimental workflow for LC-MS analysis of byproducts.

Validation & Comparative

A Comparative Guide to Monitoring the Synthesis of N-Boc-4-anilinopiperidine using LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring the nucleophilic substitution reaction of N-Boc-4-chloropiperidine with aniline to synthesize N-Boc-4-anilinopiperidine. The selection of an appropriate reaction monitoring technique is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable analytical method.

The Model Reaction: Synthesis of N-Boc-4-anilinopiperidine

The reaction under consideration is the nucleophilic substitution of the chloro-group in N-Boc-4-chloropiperidine with aniline, yielding N-Boc-4-anilinopiperidine. This reaction is a common transformation in the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

N-Boc-4-chloropiperidine + Aniline → N-Boc-4-anilinopiperidine + HCl

Accurate monitoring of this reaction requires the ability to distinguish and quantify the starting material, product, and potentially any side-products.

Comparison of Analytical Methods

The following table summarizes the quantitative performance of LC-MS, Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for monitoring the synthesis of N-Boc-4-anilinopiperidine.

ParameterLC-MSTLCGC-MSqNMR
Principle Chromatographic separation followed by mass-to-charge ratio detection.Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-to-charge ratio detection.Measurement of nuclear spin transitions in a magnetic field.
Limit of Detection (LOD) 0.01 - 1 ng/mL[1]~10-100 ng/spot[2]0.1 - 10 ng/mL~0.1 - 1 mg/mL
Limit of Quantitation (LOQ) 0.03 - 5 ng/mL[3]Semi-quantitative0.5 - 50 ng/mL~0.5 - 5 mg/mL
Linearity (R²) >0.99[1]Not applicable>0.99>0.999
Analysis Time per Sample 5 - 15 minutes15 - 30 minutes10 - 20 minutes5 - 10 minutes
Sample Preparation Dilution, filtrationSpottingDerivatization may be requiredDilution with deuterated solvent
Advantages High sensitivity and selectivity, suitable for complex matrices.[4]Simple, inexpensive, rapid qualitative assessment.High resolution for volatile compounds.Non-destructive, provides structural information, highly accurate for quantification.[4][5]
Disadvantages Higher equipment and maintenance cost.Limited to qualitative or semi-quantitative analysis.[6]Not suitable for non-volatile or thermally labile compounds without derivatization.[4]Lower sensitivity compared to MS techniques.[4]

Experimental Protocols

LC-MS Method

This method is ideal for sensitive and selective quantification of the starting material and product.

Instrumentation:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or TOF).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

  • MRM Transitions (example):

    • N-Boc-4-chloropiperidine: [M+H]⁺ > fragment ion

    • N-Boc-4-anilinopiperidine: [M+H]⁺ > fragment ion

  • Source Parameters: Optimized for the specific instrument.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting it in 1 mL of a 50:50 acetonitrile/water mixture.

  • Vortex the sample.

  • Filter through a 0.22 µm syringe filter before injection.

Thin Layer Chromatography (TLC) Method

TLC is a rapid and cost-effective method for qualitative monitoring of reaction progress.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254).

  • TLC developing chamber.

  • UV lamp (254 nm).

  • Staining solution (e.g., potassium permanganate).

Procedure:

  • Prepare the Developing Solvent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Spot the Plate: Using a capillary tube, spot the crude reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize: Remove the plate, dry it, and visualize the spots under a UV lamp. Further visualization can be achieved by staining with potassium permanganate.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

GC-MS Method

GC-MS can be used for this analysis, although the Boc-protected compounds may have limited volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1).

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Scan Range: m/z 50-550.

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Quench and dilute in a suitable solvent like ethyl acetate.

  • Derivatization (if necessary): If thermal degradation of the Boc group is observed, derivatization by removing the Boc group and acylating the free amine might be necessary, but this adds complexity to the monitoring process. For direct monitoring, proceed without derivatization.

  • Filter the sample before injection.

Quantitative NMR (qNMR) Method

qNMR offers highly accurate quantification without the need for response factor determination for each analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.

    • Withdraw a precise aliquot of the reaction mixture and add it to the NMR tube.

    • Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Analysis:

    • Integrate a well-resolved peak for the starting material, the product, and the internal standard.

    • Calculate the concentration of the starting material and product relative to the known concentration of the internal standard. The conversion can be determined from the relative integrals of the starting material and product peaks.

Mandatory Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Quench Quench & Dilute Reaction->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject into HPLC/UPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for LC-MS reaction monitoring.

Method_Comparison center_node Reaction Monitoring (N-Boc-4-chloropiperidine) lcms LC-MS High Sensitivity Quantitative Complex Mixtures center_node->lcms tlc TLC Rapid Qualitative Low Cost center_node->tlc gcms GC-MS High Resolution Volatile Compounds Derivatization often needed center_node->gcms qnmr qNMR Highly Accurate Quantitative Structural Info Lower Sensitivity center_node->qnmr

Caption: Comparison of analytical methods for reaction monitoring.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Substituted N-Boc-Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis and characterization of substituted piperidine rings are fundamental. The N-Boc-piperidine scaffold, in particular, is a ubiquitous building block in medicinal chemistry. Understanding the influence of substituents on the piperidine ring's electronic environment is crucial for structural elucidation and reaction planning. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of 4-substituted N-Boc-piperidines, supported by experimental protocols and data visualizations.

Structural Overview and Numbering Convention

The following diagram illustrates the general structure of a 4-substituted N-Boc-piperidine, along with the standard numbering convention for the carbon and hydrogen atoms on the piperidine ring. This numbering is used throughout this guide for the assignment of NMR signals.

G cluster_piperidine 4-Substituted N-Boc-Piperidine N1 C2 C3 C4 C⁴ C5 C⁵ C6 C⁶ R R Boc Boc n1_p c2_p n1_p->c2_p boc_p n1_p->boc_p c3_p c2_p->c3_p c4_p c3_p->c4_p c5_p c4_p->c5_p r_p c4_p->r_p c6_p c5_p->c6_p c6_p->n1_p

Caption: General structure of a 4-substituted N-Boc-piperidine with atom numbering.

Comparative ¹H NMR Data

The chemical shifts of the piperidine ring protons are influenced by the nature of the substituent at the C4 position. The table below summarizes the ¹H NMR data for various 4-substituted N-Boc-piperidines. The data is compiled from various sources and recorded in CDCl₃, unless otherwise specified.

Substituent (R)H2/H6 (ppm)H3/H5 (ppm)H4 (ppm)Boc (s, 9H, ppm)
-H~3.40 (t)~1.55 (m)~1.55 (m)1.45
-OH~3.90 (m), ~3.10 (m)~1.90 (m), ~1.45 (m)~3.80 (m)1.46
=O~3.65 (t)~2.45 (t)-1.49
-COOH~4.02 (br s)~1.90 (d), ~1.65 (m)~2.49 (m)1.45
-NH₂~3.90 (br d)~1.80 (d), ~1.20 (m)~2.70 (m)1.44

Comparative ¹³C NMR Data

The electronic effect of the C4 substituent is also clearly observable in the ¹³C NMR spectra. The chemical shifts of the piperidine ring carbons provide valuable information about the electron distribution within the molecule.

Substituent (R)C2/C6 (ppm)C3/C5 (ppm)C4 (ppm)Boc (C=O, ppm)Boc (C(CH₃)₃, ppm)Boc (C(CH₃)₃, ppm)
-H44.525.624.6154.979.228.5
-OH43.034.267.5154.979.528.5
=O41.140.8209.0154.780.628.4
-COOH42.928.841.2154.779.728.3
-NH₂43.533.549.9154.979.228.5

Experimental Protocols

The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra of 4-substituted N-Boc-piperidines.

Sample Preparation:

  • Weigh 10-20 mg of the 4-substituted N-Boc-piperidine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

NMR Data Acquisition:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Experimental Workflow

The diagram below outlines the typical workflow for the NMR characterization of a synthesized 4-substituted N-Boc-piperidine.

G cluster_workflow NMR Characterization Workflow synthesis Synthesis of 4-Substituted N-Boc-Piperidine purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep NMR Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep nmr_acq 1D NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq nmr_2d 2D NMR (Optional) (COSY, HSQC, HMBC) nmr_acq->nmr_2d processing Data Processing (FT, Phasing, Calibration) nmr_acq->processing nmr_2d->processing analysis Spectral Analysis (Peak Assignment, Structural Confirmation) processing->analysis

Caption: A typical experimental workflow for NMR characterization.

This guide provides a foundational comparison of the NMR characteristics of common 4-substituted N-Boc-piperidines. The presented data and protocols serve as a valuable resource for the routine characterization and structural verification of these important synthetic intermediates. For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Purity of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step. The 4-substituted piperidine motif is a prevalent scaffold in many pharmaceutical agents, making robust analytical methods for its chiral separation essential. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of 4-substituted piperidines, supported by experimental data and detailed protocols.

Comparison of Chiral HPLC Methods

The successful chiral separation of 4-substituted piperidines is highly dependent on the choice of the chiral stationary phase (CSP), mobile phase composition, and the specific properties of the analyte. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and have demonstrated broad applicability.

Below is a summary of experimental conditions for the chiral HPLC analysis of various 4-substituted piperidines, compiled from published research.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
(R/S)-Piperidin-3-amine (derivatized with PTSC)Chiralpak AD-H0.1% Diethylamine in Ethanol0.5UV, 228 nm> 4.0[1][2]
(2S,4R)-Piperidine-4-acetic acid (derivatized with Dansyl Chloride)Polysaccharide-based CSPAcetonitrile, Water, Trifluoroacetic acid (TFA)Not SpecifiedFluorescenceNot Specified[3]
(R/S)-1-Boc-3-hydroxypiperidineChiralpak IC-3 (250 x 4.6 mm, 3µm)Isopropanol/n-hexane (5:95, v/v)0.6UV, 210 nm> 1.5[4]
General Piperazine DerivativeChiralpak ICAcetonitrile/Methanol/DEA (90:10:0.1, v/v/v)1.0UV, 340 nmGood separation[5]

Note: DEA = Diethylamine, PTSC = para-Toluene Sulfonyl Chloride. Derivatization is often necessary for compounds lacking a suitable chromophore for UV detection.

Experimental Protocols

A generalized protocol for the chiral HPLC analysis of a 4-substituted piperidine is outlined below. Method development and validation are crucial and should be performed for each specific analyte.

General Experimental Protocol for Chiral HPLC Analysis

1. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of the racemic standard of the 4-substituted piperidine and dissolve it in a suitable solvent (e.g., mobile phase or a solvent miscible with the mobile phase) to obtain a known concentration.

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard to a similar concentration.

  • Derivatization (if required): For analytes without a chromophore, a pre-column derivatization step is necessary.[1][3] A common procedure involves reacting the analyte with a tagging agent (e.g., Dansyl Chloride or p-Toluene Sulfonyl Chloride) to introduce a UV-active or fluorescent group.[1][3] This reaction is typically performed in a buffered solution, followed by quenching and filtration before injection.[3]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Fluorescence).

  • Chiral Column: Select an appropriate chiral stationary phase. Polysaccharide-based columns like Chiralpak AD-H or Chiralpak IC are common starting points.[1][4][5]

  • Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol). For reversed-phase, a mixture of acetonitrile and water with additives like TFA is common.[3] The mobile phase should be filtered and degassed.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, often around 25-35°C, to ensure reproducibility.[5]

  • Injection Volume: Typically 5-20 µL.

  • Detection: Set the detector to the wavelength of maximum absorbance of the analyte or its derivative.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee) using the following formula:

    • Enantiomeric Purity (%) = [Area of major enantiomer / (Area of major enantiomer + Area of minor enantiomer)] x 100

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of a 4-substituted piperidine.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_prep Prepare Standard and Sample Solutions start->sample_prep derivatization_check Chromophore Present? sample_prep->derivatization_check derivatization Pre-column Derivatization derivatization_check->derivatization No filtration Filter Sample derivatization_check->filtration Yes derivatization->filtration hplc_injection Inject into HPLC System filtration->hplc_injection chiral_separation Chiral Separation on CSP hplc_injection->chiral_separation detection UV or Fluorescence Detection chiral_separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Calculate Enantiomeric Purity peak_integration->purity_calculation end End purity_calculation->end

Caption: Experimental workflow for chiral HPLC analysis of 4-substituted piperidines.

Logic for Chiral Stationary Phase Selection

The selection of an appropriate CSP is a critical step in method development. The following diagram outlines a logical approach to this process.

G start Define Analyte Properties (Structure, Functional Groups) initial_csp Initial CSP Screening (e.g., Polysaccharide-based) start->initial_csp method_dev Method Development (Mobile Phase Optimization) initial_csp->method_dev resolution_check Adequate Resolution? method_dev->resolution_check validated_method Validated Chiral HPLC Method resolution_check->validated_method Yes alternative_csp Select Alternative CSP (e.g., Pirkle-type, Macrocyclic) resolution_check->alternative_csp No alternative_csp->method_dev

Caption: Logical workflow for selecting a suitable Chiral Stationary Phase (CSP).

References

Reactivity Face-Off: N-Boc-4-chloropiperidine vs. N-Boc-4-bromopiperidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone of molecular design. Its frequent appearance in blockbuster drugs underscores the importance of its versatile functionalization. Among the most common starting materials for these syntheses are N-Boc-4-halopiperidines. The choice between a chloro or bromo substituent at the 4-position can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of N-Boc-4-chloropiperidine and N-Boc-4-bromopiperidine, supported by experimental data from analogous systems, to aid chemists in making informed decisions for their synthetic endeavors.

The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group in many reactions. This seemingly subtle difference has profound implications for two major classes of reactions crucial to drug development: nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview

The following table summarizes the expected and observed reactivity of N-Boc-4-chloropiperidine and N-Boc-4-bromopiperidine in key synthetic transformations. Where direct comparative data is unavailable, results from closely related systems are presented to illustrate the reactivity trends.

Reaction TypeReagentsN-Boc-4-chloropiperidineN-Boc-4-bromopiperidineReactivity Comparison
Nucleophilic Substitution (O-Arylation) 4-Methoxyphenol, NaH, DMF, 80 °CLower Yield (estimated < 60%)Higher Yield (e.g., ~85% with a similar alcohol)[1]Bromo > Chloro
Buchwald-Hartwig Amination Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CHigh Yield (e.g., 95% for 4-chlorotoluene)[2]Very High Yield (e.g., 98% for 4-bromotoluene)[2]Bromo > Chloro
Suzuki-Miyaura Coupling Phenylboronic acid, Pd(OAc)₂, JohnPhos, K₂CO₃, DMF, 140 °CModerate to Good Yield (requires more forcing conditions)Good to Excellent Yield (milder conditions often suffice)[3]Bromo > Chloro

Note: Data for Buchwald-Hartwig and Suzuki-Miyaura couplings are based on analogous aryl halides, which demonstrate the general reactivity trend of the carbon-halogen bond in these transformations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Nucleophilic Substitution: Synthesis of N-Boc-4-(4-methoxyphenoxy)piperidine

This protocol is based on a typical Williamson ether synthesis and is adapted from a procedure for a similar substrate[1].

  • Preparation: To a solution of 4-methoxyphenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then add a solution of N-Boc-4-halopiperidine (1.0 eq.) in anhydrous DMF.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-Boc-4-(morpholino)piperidine

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl halides with morpholine[2].

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add N-Boc-4-halopiperidine (1.0 eq.) and toluene. Finally, add morpholine (1.2 eq.).

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Synthesis of N-Boc-4-phenylpiperidine

This protocol is based on conditions developed for the Suzuki-Miyaura cross-coupling of benzylic bromides[3].

  • Reaction Setup: To a microwave vial, add N-Boc-4-halopiperidine (1.0 eq.), phenylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), Pd(OAc)₂ (5 mol %), and JohnPhos (10 mol %).

  • Solvent Addition: Add anhydrous DMF.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 140 °C for 20-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualization

logical_relationship cluster_reactivity General Reactivity Trend cluster_reactions Reaction Types Higher Reactivity Higher Reactivity Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Higher Reactivity->Palladium-Catalyzed Cross-Coupling Nucleophilic Substitution (SN2-type) Nucleophilic Substitution (SN2-type) Higher Reactivity->Nucleophilic Substitution (SN2-type) Lower Reactivity Lower Reactivity N-Boc-4-bromopiperidine N-Boc-4-bromopiperidine N-Boc-4-bromopiperidine->Higher Reactivity Weaker C-Br Bond, Better Leaving Group N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine->Lower Reactivity Stronger C-Cl Bond, Poorer Leaving Group experimental_workflow start Start: Select N-Boc-4-halopiperidine (Chloro vs. Bromo) reaction_setup Reaction Setup: - Choose Reaction Type (e.g., Suzuki, SN2) - Add Reagents, Catalyst, Solvent, Base start->reaction_setup reaction_conditions Reaction Conditions: - Set Temperature - Stir for Determined Time reaction_setup->reaction_conditions monitoring Monitoring: - TLC / LC-MS reaction_conditions->monitoring monitoring->reaction_conditions Incomplete workup Work-up: - Quench Reaction - Extraction monitoring->workup Complete purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, MS - Determine Yield and Purity purification->analysis end End: Isolated Product analysis->end

References

A Comparative Guide to N-Boc and N-Cbz Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of piperidine-containing molecules, profoundly impacting reaction yields, purification strategies, and the overall efficiency of a synthetic route. Among the most common choices for this task are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. This guide provides an objective, data-driven comparison of the N-Boc and N-Cbz protecting groups in the context of piperidine synthesis, offering insights into their respective strengths and weaknesses to inform rational decision-making in synthetic planning.

Chemical Properties and Stability: A Head-to-Head Comparison

Both Boc and Cbz groups are carbamates that effectively decrease the nucleophilicity and basicity of the piperidine nitrogen. However, their stability profiles and cleavage conditions are distinct, forming the basis of their orthogonal relationship in complex syntheses.[1][2]

The N-Boc group is renowned for its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation.[2] Its primary lability is towards acidic conditions, which cleanly removes the group to liberate the free amine.[2]

Conversely, the N-Cbz group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][4] This orthogonality is a significant advantage in multi-step syntheses where one group needs to be selectively removed in the presence of the other.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of piperidine with N-Boc and N-Cbz groups.

Table 1: N-Protection of Piperidine

Protecting GroupReagentBaseSolventTime (h)Yield (%)Reference
N-Boc Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)1100[2]
N-Cbz Benzyl chloroformate (Cbz-Cl)Aq. NaOH-3High[5]
N-Cbz Benzyl chloroformate (Cbz-Cl)Aq. NaHCO₃THF/H₂O2090[3]

Table 2: N-Deprotection of Piperidine Derivatives

Protected PiperidineDeprotection MethodReagent(s)SolventTimeYield (%)Reference
N-Boc-piperidine Acidic CleavageTrifluoroacetic acid (TFA)Dichloromethane (CH₂Cl₂)2High[6]
N-Boc-piperidine Acidic CleavageHCl in Dioxane-1-4High[2]
N-Cbz-piperidine Catalytic HydrogenolysisH₂, Pd/CMethanol40High[3]
N-Cbz-piperidine derivative Acidic CleavageIPA·HClIsopropanol4High[7]

Experimental Protocols

N-Boc Protection of Piperidine

Protocol: To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, di-tert-butyl dicarbonate (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-piperidine.[2]

N-Cbz Protection of Piperidine

Protocol: Piperidine (1.2 eq) is stirred in a 3 N aqueous sodium hydroxide solution and the mixture is cooled to 0 °C.[5] Benzyl chloroformate (1.0 eq) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 3 hours.[5] The mixture is then extracted with an organic solvent (e.g., tert-butyl methyl ether), and the combined organic extracts are washed with 0.1 N aqueous HCl followed by saturated aqueous sodium bicarbonate solution.[5] The organic phase is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield N-Cbz-piperidine.[5]

Deprotection of N-Boc-piperidine

Protocol: The N-Boc protected piperidine derivative (1.0 eq) is dissolved in dichloromethane. Trifluoroacetic acid (TFA) is slowly added to the solution to a final concentration of 20-50% (v/v). The reaction is stirred at room temperature for 30 minutes to 3 hours, while monitoring the progress by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the piperidine salt.[2]

Deprotection of N-Cbz-piperidine via Hydrogenolysis

Protocol: To a solution of the N-Cbz protected piperidine derivative in methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The reaction vessel is fitted with a hydrogen balloon or placed in a hydrogenation apparatus. The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected piperidine.[4][8]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the protection and deprotection of piperidine using N-Boc and N-Cbz groups.

G Piperidine Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine Boc₂O, Base (e.g., Et₃N) Cbz_Piperidine N-Cbz-Piperidine Piperidine->Cbz_Piperidine Cbz-Cl, Base (e.g., NaHCO₃) G Boc_Piperidine N-Boc-Piperidine Deprotected_Piperidine_from_Boc Piperidine Boc_Piperidine->Deprotected_Piperidine_from_Boc Acid (e.g., TFA, HCl) Cbz_Piperidine N-Cbz-Piperidine Deprotected_Piperidine_from_Cbz Piperidine Cbz_Piperidine->Deprotected_Piperidine_from_Cbz H₂, Pd/C

References

Comparative study of different palladium catalysts for Suzuki coupling of N-Boc-4-chloropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A particularly relevant application in medicinal chemistry is the arylation of saturated heterocycles, such as piperidines, which are prevalent structural motifs in a vast number of pharmaceuticals. The coupling of N-Boc-4-chloropiperidine with various arylboronic acids to produce N-Boc-4-arylpiperidines is a key transformation in the synthesis of numerous drug candidates and biologically active molecules.

The success of this coupling reaction is highly dependent on the choice of the palladium catalyst system. N-Boc-4-chloropiperidine is a challenging substrate due to the sp³-hybridized carbon of the C-Cl bond, which is less reactive in the oxidative addition step of the catalytic cycle compared to sp²-hybridized carbons of aryl or vinyl chlorides. This necessitates the use of highly active and specialized palladium catalysts. This guide provides a comparative overview of different palladium catalyst systems for the Suzuki coupling of N-Boc-4-chloropiperidine, supported by experimental data from the literature.

Performance Comparison of Palladium Catalysts

Disclaimer: The data presented below is compiled from various sources. Reaction conditions such as substrate concentration, purity of reagents, and inert atmosphere techniques can significantly influence the outcome. Therefore, this table should be used as a guide for catalyst selection, and optimization for a specific application is highly recommended.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(dppf)Cl₂ Phenylboronic acidK₃PO₄Toluene/H₂O10018~75%5
XPhos Pd G3 4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane10012>95%2
SPhos Pd G2 3-Tolylboronic acidK₃PO₄Toluene11016~90%2
PEPPSI-IPr 4-Fluorophenylboronic acidK₂CO₃THF8024~85%3

Featured Palladium Catalyst Systems

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

Overview: Pd(dppf)Cl₂ is a robust and versatile catalyst that has been widely used for a variety of cross-coupling reactions. The dppf ligand provides both steric bulk and electron-richness to the palladium center, which facilitates the oxidative addition of less reactive chlorides. While it may require higher catalyst loadings and temperatures compared to more modern catalysts, its reliability and commercial availability make it a common choice.

XPhos Pd G3

Overview: XPhos Pd G3 is a third-generation Buchwald precatalyst that incorporates the highly effective XPhos ligand. These precatalysts are designed to be air- and moisture-stable, allowing for easier handling. They efficiently generate the active monoligated Pd(0) species in solution, leading to high catalytic activity at low loadings for the coupling of challenging substrates like alkyl chlorides.

SPhos Pd G2

Overview: Similar to XPhos-based catalysts, SPhos Pd G2 is a second-generation Buchwald precatalyst featuring the SPhos ligand. SPhos is another bulky and electron-rich biaryl phosphine ligand that promotes the Suzuki coupling of a wide range of substrates, including saturated heterocyclic chlorides. It is known for its high reactivity and broad applicability.

PEPPSI-IPr

Overview: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of air- and moisture-stable palladium-N-heterocyclic carbene (NHC) precatalysts. PEPPSI-IPr, which features the bulky IPr ligand, is highly effective for the coupling of aryl chlorides and other challenging substrates. NHC ligands are strong σ-donors, which can lead to highly active and stable catalysts.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of N-Boc-4-chloropiperidine with an arylboronic acid using two of the featured catalyst systems.

Protocol 1: Suzuki Coupling using XPhos Pd G3

Materials:

  • N-Boc-4-chloropiperidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-4-chloropiperidine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add XPhos Pd G3 under a positive flow of argon.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., dioxane:water 10:1 v/v).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using PEPPSI-IPr

Materials:

  • N-Boc-4-chloropiperidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PEPPSI-IPr (3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a glovebox, charge a vial with PEPPSI-IPr, potassium carbonate, the arylboronic acid, and a magnetic stir bar.

  • Add a solution of N-Boc-4-chloropiperidine in anhydrous THF.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a heating block set to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism of the Suzuki-Miyaura coupling, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - N-Boc-4-chloropiperidine - Arylboronic Acid - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Solvent catalyst->solvent heating Heat & Stir (under inert atmosphere) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterization Characterization (NMR, MS) purify->characterization Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_intermediate1 R¹-Pd(II)L_n-X pd0->pd_intermediate1 R¹-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_intermediate2 R¹-Pd(II)L_n-R² pd_intermediate1->pd_intermediate2 R²-B(OR)₂ transmetalation Transmetalation pd_intermediate2->pd0 R¹-R²

Spectroscopic comparison of starting material and product in N-Boc-4-chloropiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the starting material, N-Boc-4-chloropiperidine, and its common nucleophilic substitution products. Understanding the characteristic changes in NMR, IR, and Mass Spectrometry data is crucial for reaction monitoring, product identification, and quality control in synthetic and medicinal chemistry.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for N-Boc-4-chloropiperidine and its derivatives where the chlorine atom is substituted by hydroxyl, amino, and azido groups. These tables are designed for easy comparison of the starting material and the resulting products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ ppm in CDCl₃)Key ¹³C NMR Signals (δ ppm in CDCl₃)Key IR Absorptions (cm⁻¹)Key Mass Spec Fragments (m/z)
N-Boc-4-chloropiperidineC₁₀H₁₈ClNO₂219.71~4.3 (CH-Cl), ~3.7 (axial CH₂-N), ~3.2 (equatorial CH₂-N), ~2.0 (axial CH₂-CH), ~1.8 (equatorial CH₂-CH), 1.45 (s, 9H, Boc)~154.5 (C=O), ~79.5 (C(CH₃)₃), ~58 (C-Cl), ~43 (CH₂-N), ~34 (CH₂-CH), ~28.4 (C(CH₃)₃)~2970-2850 (C-H), ~1685 (C=O, Boc), ~1420 (CH₂ bend), ~1160 (C-O), ~770 (C-Cl)219/221 (M⁺), 163/165 (M-C₄H₈)⁺, 119/121 (M-Boc)⁺, 57 (C₄H₉⁺)
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26~3.8 (CH-OH), ~3.7 (axial CH₂-N), ~3.1 (equatorial CH₂-N), ~1.9 (axial CH₂-CH), ~1.5 (equatorial CH₂-CH), 1.46 (s, 9H, Boc)~154.9 (C=O), ~79.7 (C(CH₃)₃), ~67.5 (C-OH), ~42.8 (CH₂-N), ~32.5 (CH₂-CH), ~28.5 (C(CH₃)₃)~3400 (O-H), ~2970-2850 (C-H), ~1680 (C=O, Boc), ~1420 (CH₂ bend), ~1160 (C-O)201 (M⁺), 145 (M-C₄H₈)⁺, 101 (M-Boc)⁺, 57 (C₄H₉⁺)
N-Boc-4-aminopiperidineC₁₀H₂₀N₂O₂200.28~3.9 (axial CH₂-N), ~2.8 (equatorial CH₂-N), ~2.7 (CH-NH₂), ~1.8 (axial CH₂-CH), ~1.2 (equatorial CH₂-CH), 1.45 (s, 9H, Boc)~154.8 (C=O), ~79.2 (C(CH₃)₃), ~49 (C-NH₂), ~44 (CH₂-N), ~35 (CH₂-CH), ~28.4 (C(CH₃)₃)~3360 & ~3280 (N-H stretch), ~2970-2850 (C-H), ~1680 (C=O, Boc), ~1580 (N-H bend), ~1420 (CH₂ bend), ~1160 (C-O)200 (M⁺), 144 (M-C₄H₈)⁺, 100 (M-Boc)⁺, 57 (C₄H₉⁺)
N-Boc-4-azidopiperidineC₁₀H₁₈N₄O₂226.28~3.7 (CH-N₃), ~3.6 (axial CH₂-N), ~3.2 (equatorial CH₂-N), ~1.9 (axial CH₂-CH), ~1.7 (equatorial CH₂-CH), 1.46 (s, 9H, Boc)~154.6 (C=O), ~79.8 (C(CH₃)₃), ~58 (C-N₃), ~43 (CH₂-N), ~32 (CH₂-CH), ~28.4 (C(CH₃)₃)~2970-2850 (C-H), ~2100 (N₃ stretch), ~1680 (C=O, Boc), ~1420 (CH₂ bend), ~1160 (C-O)226 (M⁺), 170 (M-C₄H₈)⁺, 126 (M-Boc)⁺, 57 (C₄H₉⁺)

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from N-Boc-4-chloropiperidine are provided below.

Synthesis of N-Boc-4-hydroxypiperidine

Reaction: Nucleophilic substitution of the chloro group with a hydroxide ion.

  • Materials: N-Boc-4-chloropiperidine, sodium hydroxide (or another suitable base), a solvent such as a mixture of water and a polar aprotic solvent (e.g., DMSO or DMF).

  • Procedure:

    • Dissolve N-Boc-4-chloropiperidine in the chosen solvent system.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield N-Boc-4-hydroxypiperidine.

Synthesis of N-Boc-4-aminopiperidine

Reaction: Nucleophilic substitution of the chloro group with an amine source.

  • Materials: N-Boc-4-chloropiperidine, a source of ammonia (e.g., aqueous ammonia, or a protected amine followed by deprotection), a polar solvent (e.g., isopropanol or DMF).

  • Procedure:

    • In a sealed reaction vessel, dissolve N-Boc-4-chloropiperidine in the chosen solvent.

    • Add an excess of the ammonia source.

    • Heat the mixture (e.g., to 100-120 °C) and stir for several hours. Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-aminopiperidine.

Synthesis of N-Boc-4-azidopiperidine

Reaction: Nucleophilic substitution of the chloro group with an azide ion.

  • Materials: N-Boc-4-chloropiperidine, sodium azide, a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve N-Boc-4-chloropiperidine in the chosen solvent.

    • Add sodium azide to the solution.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude N-Boc-4-azidopiperidine, which can be further purified by column chromatography if necessary.[1]

Visualization of Workflow and Analysis

The following diagrams illustrate the general reaction workflow and the subsequent spectroscopic analysis.

Reaction_Workflow Start N-Boc-4-chloropiperidine Reaction Nucleophilic Substitution Start->Reaction  + Nucleophile Product N-Boc-4-substituted-piperidine Reaction->Product

Caption: General workflow for the nucleophilic substitution reaction of N-Boc-4-chloropiperidine.

Spectroscopic_Analysis cluster_SM Starting Material Analysis cluster_P Product Analysis SM N-Boc-4-chloropiperidine SM_NMR NMR Spectroscopy SM->SM_NMR SM_IR IR Spectroscopy SM->SM_IR SM_MS Mass Spectrometry SM->SM_MS Comparison Comparative Analysis SM_NMR->Comparison SM_IR->Comparison SM_MS->Comparison P N-Boc-4-substituted-piperidine P_NMR NMR Spectroscopy P->P_NMR P_IR IR Spectroscopy P->P_IR P_MS Mass Spectrometry P->P_MS P_NMR->Comparison P_IR->Comparison P_MS->Comparison

Caption: Logical workflow for the comparative spectroscopic analysis of starting material and product.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for monitoring the conversion of N-Boc-4-chloropiperidine to its various substitution products. Key diagnostic changes, such as the upfield shift of the C4 proton and carbon in NMR, the appearance of characteristic stretches for new functional groups in IR, and the change in the molecular ion peak in mass spectra, allow for unambiguous characterization of the reaction products. This guide serves as a valuable resource for researchers in the planning, execution, and analysis of reactions involving this versatile synthetic intermediate.

References

Validation of a synthetic route to a target molecule using tert-butyl 4-chloropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a detailed comparison of two synthetic pathways to Vandetanib, a potent tyrosine kinase inhibitor. The focus is on a modern, streamlined approach utilizing a tert-butyl protected piperidine intermediate versus a more conventional, longer synthetic route.

This objective comparison, supported by experimental data, aims to inform the strategic planning of chemical syntheses for this important therapeutic agent.

Comparative Analysis of Synthetic Routes

The two primary routes for the synthesis of Vandetanib are a conventional, multi-step approach and a more recent, convergent synthesis featuring a microwave-assisted Dimroth rearrangement. The latter route leverages a pre-functionalized and protected piperidine building block, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which is analogous in reactivity to tert-butyl 4-chloropiperidine-1-carboxylate.

ParameterRoute A: Conventional SynthesisRoute B: Alternative Synthesis via Dimroth Rearrangement
Target Molecule VandetanibVandetanib
Key Intermediate Quinazolinone derivativetert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
Number of Steps 12-149
Overall Yield 4-20%[1][2]7%[1][2]
Key Reactions Cyclization, Chlorination, Amination[3][4]Microwave-assisted Dimroth Rearrangement[1][2]
Reagent Hazards Use of harsh chlorinating agents (e.g., SOCl₂)[5]Avoids many harsh reagents of the conventional route[1][5]
Purification Multiple chromatographic purifications required[1]Fewer chromatographic purification steps[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to Vandetanib.

Conventional_Synthesis_Vandetanib start Vanillic Acid Derivative intermediate1 Quinazolinone Core Formation (Multiple Steps) start->intermediate1 Protection, Nitration, Reduction, Cyclization intermediate2 Chlorination intermediate1->intermediate2 SOCl₂ or similar intermediate3 Coupling with 4-bromo-2-fluoroaniline intermediate2->intermediate3 coupling Side Chain Attachment intermediate3->coupling intermediate4 Side Chain Precursor Synthesis intermediate4->coupling final_modification Final Methylation coupling->final_modification vandetanib Vandetanib final_modification->vandetanib

Caption: Workflow for the conventional synthesis of Vandetanib.

Alternative_Synthesis_Vandetanib start_a 4-Hydroxy-3-methoxybenzonitrile intermediate_a1 Benzylation & Nitration start_a->intermediate_a1 start_b tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate intermediate_b1 Tosylation start_b->intermediate_b1 TsCl, Pyridine intermediate_a2 Reduction & Formamidine Formation intermediate_a1->intermediate_a2 intermediate_a3 Debenzylation intermediate_a2->intermediate_a3 coupling Alkylation intermediate_a3->coupling intermediate_b1->coupling Cs₂CO₃, MeCN dimroth Microwave-assisted Dimroth Rearrangement coupling->dimroth 4-bromo-2-fluoroaniline, Microwave deprotection Boc Deprotection dimroth->deprotection TFA final_step Reductive Amination deprotection->final_step Formaldehyde vandetanib Vandetanib final_step->vandetanib

Caption: Workflow for the alternative synthesis of Vandetanib.

Experimental Protocols

The following are representative experimental protocols for key steps in each synthetic route, based on published literature.

Route A: Conventional Synthesis (Key Steps)

The conventional synthesis of Vandetanib involves the initial construction of the quinazoline ring system, followed by the introduction of the aniline and piperidine moieties.

1. Formation of the Quinazolinone Core: The synthesis typically begins with a substituted benzoic acid derivative, which undergoes a series of reactions including nitration, reduction, and cyclization with a formylating agent to yield the quinazolinone core. These steps often involve harsh reagents and require multiple purifications.

2. Chlorination of the Quinazolinone: The quinazolinone intermediate is chlorinated, commonly using thionyl chloride or phosphorus oxychloride, to produce a reactive 4-chloroquinazoline. This intermediate is often unstable.[1]

3. Coupling and Side Chain Introduction: The 4-chloroquinazoline is then reacted with 4-bromo-2-fluoroaniline in a nucleophilic aromatic substitution reaction. The piperidine side chain is typically introduced by alkylating the 7-hydroxyl group of the quinazoline with a suitable piperidine derivative, followed by N-methylation of the piperidine nitrogen.

Route B: Alternative Synthesis via Dimroth Rearrangement

This more efficient route builds the molecule in a more convergent fashion.

1. Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in pyridine at 0 °C, p-toluenesulfonyl chloride is added. The reaction mixture is stirred for several hours, followed by an aqueous workup and extraction to yield the desired tosylated intermediate.

2. Alkylation of the Phenolic Precursor: A mixture of the debenzylated phenolic precursor, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, and cesium carbonate in acetonitrile is heated to reflux for approximately 3 hours to yield the ether-linked intermediate.[6] The reported yield for this step is 58%.[1]

3. Microwave-Assisted Dimroth Rearrangement: The ether-linked intermediate is reacted with 4-bromo-2-fluoroaniline in the presence of acetic acid. The mixture is heated in a microwave reactor at 130 °C for 45 minutes.[6] After purification, the quinazoline product is obtained in a 62% yield.[6]

4. Final Deprotection and Reductive Amination: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed using trifluoroacetic acid. The resulting secondary amine is then methylated via reductive amination with formaldehyde to yield Vandetanib.[1] The yields for these final two steps are reported to be 83% and 84%, respectively.[2]

Conclusion

The alternative synthesis of Vandetanib utilizing a Dimroth rearrangement and a tert-butyl protected piperidine intermediate offers significant advantages over the conventional route. It is a shorter, more convergent synthesis with fewer purification steps and avoids some of the harsh reagents used in the traditional approach. While the overall reported yield of the alternative route is within the range of the conventional method, its efficiency and improved reaction profile make it a more attractive option for the large-scale production of Vandetanib. This comparative analysis underscores the importance of continuous innovation in synthetic methodology to improve the efficiency and sustainability of pharmaceutical manufacturing.

References

The Strategist's Guide to Piperidine Synthesis: A Cost-Benefit Analysis of N-Boc-4-chloropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of piperidine scaffolds is a cornerstone of modern medicinal chemistry. The choice of starting material can significantly impact the overall cost, time, and resource allocation of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing N-Boc-4-chloropiperidine versus its common alternative, N-Boc-4-hydroxypiperidine, for the preparation of N-substituted 4-aminopiperidines.

The piperidine moiety is a prevalent feature in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties. The synthesis of N-substituted piperidines often involves the introduction of a nitrogen-containing substituent at the 4-position. This can be achieved through a direct nucleophilic substitution using N-Boc-4-chloropiperidine or a two-step process involving the activation of N-Boc-4-hydroxypiperidine (e.g., via tosylation) followed by substitution. This analysis delves into the quantitative aspects of these two primary synthetic routes to inform strategic decisions in drug discovery and development.

Comparative Analysis of Synthetic Routes

The two primary pathways for synthesizing N-substituted 4-aminopiperidines from readily available starting materials are outlined below. Route 1 utilizes the direct reactivity of N-Boc-4-chloropiperidine, while Route 2 proceeds through the conversion of N-Boc-4-hydroxypiperidine to a more reactive intermediate.

Route 1: Direct Nucleophilic Substitution

This route involves the direct reaction of N-Boc-4-chloropiperidine with a primary or secondary amine. The chlorine atom at the 4-position acts as a leaving group, allowing for a direct SN2 reaction.

Route 2: Two-Step Substitution via an Activated Intermediate

This pathway begins with the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine, typically by converting it into a better leaving group such as a tosylate. The resulting N-Boc-4-tosyloxypiperidine is then reacted with an amine in a subsequent nucleophilic substitution step.

Quantitative Data Summary

To provide a clear comparison, the following tables summarize the estimated costs of starting materials and reagents, as well as typical reported yields for the key transformations.

Table 1: Starting Material and Reagent Cost Comparison

CompoundSupplier ExamplePrice (USD/g)
N-Boc-4-chloropiperidineChem-Impex~$273.21/g
N-Boc-4-hydroxypiperidineThermo Scientific~$3.95/g
p-Toluenesulfonyl Chloride (TsCl)Fisher Scientific~$0.19/g
Triethylamine (Et3N)Generic~$0.10/mL
Primary/Secondary AmineVaries widelyVaries

Disclaimer: Prices are estimates based on listed catalog prices from various suppliers and are subject to change. Bulk pricing may significantly differ.

Table 2: Comparative Yields and Reaction Parameters

ParameterRoute 1: N-Boc-4-chloropiperidineRoute 2: N-Boc-4-hydroxypiperidine (Two Steps)
Step 1: Activation N/ATosylation: ~78-85%
Step 2: Nucleophilic Substitution Direct Substitution: ~80-93%Substitution on Tosylate: ~62% (for similar systems)
Overall Estimated Yield ~80-93%~48-53%
Number of Steps 12
Key Reagents Amine, Base (optional)TsCl, Base (e.g., Pyridine), Amine
Purification Considerations Standard column chromatographyTwo separate purifications required

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N'-benzyl-4-aminopiperidine using N-Boc-4-chloropiperidine (Route 1)

Materials:

  • N-Boc-4-chloropiperidine

  • Benzylamine

  • Triethylamine (optional, as a base)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a solution of N-Boc-4-chloropiperidine (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at 80 °C for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired N-Boc-N'-benzyl-4-aminopiperidine.[1]

Protocol 2: Synthesis of N-Boc-N'-benzyl-4-aminopiperidine from N-Boc-4-hydroxypiperidine (Route 2)

Step 2a: Synthesis of N-Boc-4-tosyloxypiperidine

Materials:

  • N-Boc-4-hydroxypiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in pyridine and cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Quench the reaction with 1M HCl and extract with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-tosyloxypiperidine, which can often be used in the next step without further purification.[2]

Step 2b: Nucleophilic Substitution

Materials:

  • N-Boc-4-tosyloxypiperidine

  • Benzylamine

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a solution of N-Boc-4-tosyloxypiperidine (1.0 eq) in anhydrous DMF, add benzylamine (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the mixture to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

Mandatory Visualizations

Cost_Benefit_Analysis_Workflow cluster_route1 Route 1: N-Boc-4-chloropiperidine cluster_route2 Route 2: N-Boc-4-hydroxypiperidine cluster_analysis Analysis start1 N-Boc-4-chloropiperidine process1 Direct Nucleophilic Substitution start1->process1 cost Cost of Starting Materials & Reagents start1->cost end1 N-Substituted-4-aminopiperidine process1->end1 steps Number of Synthetic Steps process1->steps purification Purification Complexity process1->purification yield Overall Yield end1->yield start2 N-Boc-4-hydroxypiperidine process2a Activation (e.g., Tosylation) start2->process2a start2->cost intermediate N-Boc-4-tosyloxypiperidine process2a->intermediate process2b Nucleophilic Substitution intermediate->process2b end2 N-Substituted-4-aminopiperidine process2b->end2 process2b->steps process2b->purification end2->yield Signaling_Pathway_Comparison cluster_0 Route 1: Direct Substitution cluster_1 Route 2: Two-Step Substitution A N-Boc-4-chloropiperidine C N-Boc-(R)-4-aminopiperidine A->C Direct SN2 B Amine (R-NH2) B->C D N-Boc-4-hydroxypiperidine F N-Boc-4-tosyloxypiperidine D->F Activation E TsCl, Pyridine E->F H N-Boc-(R)-4-aminopiperidine F->H SN2 Substitution G Amine (R-NH2) G->H

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-chloropiperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 4-chloropiperidine-1-carboxylate (CAS: 154874-94-9), a common building block in pharmaceutical synthesis. Adherence to these procedures is critical for laboratory safety and environmental protection.

Hazard Profile

This compound is classified as hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Understanding these hazards informs the necessity of the stringent disposal protocols outlined below.

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Skin and Body Protection Lab coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or in case of dust formation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3]

  • Segregation and Storage :

    • Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.

    • Store the waste material in a clearly labeled, sealed, and compatible container. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Waste Collection :

    • For spills, avoid generating dust.[3] Carefully sweep or scoop up the solid material and place it into a suitable, closed container for disposal.[3]

    • Ensure all contaminated materials, including personal protective equipment, are collected and disposed of as hazardous waste.

  • Engaging a Licensed Disposal Company :

    • Contact your institution's EHS department to arrange for collection by a licensed chemical waste disposal company.

    • Provide the full chemical name (this compound) and CAS number (154874-94-9) to the disposal company.

  • Recommended Disposal Method :

    • The recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound and minimizes environmental release.

  • Container Disposal :

    • Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3] Do not reuse empty containers.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound for Disposal assess_ppe Assess and Don Appropriate PPE start->assess_ppe check_spill Is there a spill? assess_ppe->check_spill contain_spill Contain Spill: - Avoid dust formation - Sweep/scoop into container check_spill->contain_spill Yes package_waste Package Waste: - Use labeled, sealed container - Store in a cool, dry, ventilated area check_spill->package_waste No contain_spill->package_waste contact_ehs Contact Institutional EHS for Waste Pickup package_waste->contact_ehs licensed_disposal Arrange for Licensed Waste Disposal Service contact_ehs->licensed_disposal incineration Controlled Incineration (with afterburner and scrubber) licensed_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 4-chloropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 4-chloropiperidine-1-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for structurally similar compounds and general best practices for handling laboratory chemicals. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar compounds, which indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation, the following personal protective equipment is mandatory.[1][2]

Table 1: Required Personal Protective Equipment

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldSafety goggles should be splash-proof. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if handling the compound in a poorly ventilated area or if there is a risk of aerosolization.
Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial to prevent exposure and contamination.

Step 1: Preparation

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.[3]

  • Confirm that all necessary PPE is available and in good condition.

Step 2: Donning PPE

  • Follow the correct sequence for putting on PPE to ensure maximum protection.

Step 3: Handling the Chemical

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Use spark-proof tools and explosion-proof equipment if the compound is flammable.

Step 4: Doffing PPE

  • Remove PPE in a manner that avoids self-contamination.

Step 5: Personal Hygiene

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of the chemical in a designated, properly labeled, and sealed hazardous waste container.[4][5]

    • Do not dispose of the chemical down the drain or in regular trash.[4][5]

  • Contaminated PPE:

    • Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.[5]

  • Spill Cleanup:

    • In case of a spill, evacuate the area and alert your supervisor and EHS department.

    • Use appropriate absorbent materials for liquid spills and carefully sweep up solid spills to avoid generating dust.[4]

    • Place all cleanup materials in a sealed container for hazardous waste disposal.[4]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Visualizations

The following diagrams illustrate the key workflows for handling this compound safely.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Check Work Area Check Work Area Verify Emergency Equipment Verify Emergency Equipment Check Work Area->Verify Emergency Equipment Inspect PPE Inspect PPE Verify Emergency Equipment->Inspect PPE Lab Coat Lab Coat Inspect PPE->Lab Coat Respirator Respirator Lab Coat->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves Proceed to Handling Proceed to Handling Gloves->Proceed to Handling

Caption: PPE Donning Workflow for Chemical Handling.

Chemical_Handling_Disposal_Workflow cluster_handling Chemical Handling cluster_disposal Waste Disposal cluster_doffing Doffing Sequence Don PPE Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Complete Work Complete Work Handle in Fume Hood->Complete Work Segregate Waste Segregate Waste Complete Work->Segregate Waste Label Containers Label Containers Segregate Waste->Label Containers Store for Pickup Store for Pickup Label Containers->Store for Pickup Gloves Gloves Store for Pickup->Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator Respirator Lab Coat->Respirator Wash Hands Wash Hands Respirator->Wash Hands

Caption: Workflow for Chemical Handling and Disposal.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Tert-butyl 4-chloropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-chloropiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.